(2-Methoxy-5-nitrophenyl)methanamine
Description
BenchChem offers high-quality (2-Methoxy-5-nitrophenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methoxy-5-nitrophenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-methoxy-5-nitrophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-13-8-3-2-7(10(11)12)4-6(8)5-9/h2-4H,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQPIGVESZOYNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655389 | |
| Record name | 1-(2-Methoxy-5-nitrophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40896-72-8 | |
| Record name | 1-(2-Methoxy-5-nitrophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70655389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Comprehensive Technical Guide on (2-Methoxy-5-nitrophenyl)methanamine: Chemical Properties, Selective Synthesis, and Applications in Targeted Therapeutics
Executive Summary
In the landscape of modern drug discovery, the rational design of kinase inhibitors relies heavily on highly functionalized, structurally precise building blocks. (2-Methoxy-5-nitrophenyl)methanamine is a critical bifunctional intermediate utilized extensively in medicinal chemistry. Featuring a primary amine for nucleophilic coupling and a nitro group that serves as a masked aniline, this compound enables orthogonal synthetic strategies. This whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating chemoselective synthesis protocol, and explores its mechanistic application in the development of Epidermal Growth Factor Receptor (EGFR) modulators.
Physicochemical Profiling
Understanding the physical and electronic properties of (2-Methoxy-5-nitrophenyl)methanamine is essential for predicting its behavior in complex synthetic workflows. The aromatic ring is subject to a "push-pull" electronic effect: the methoxy group acts as an electron-donating ortho/para director, while the nitro group is a strongly electron-withdrawing meta director. This distinct electronic topology governs the stability and reactivity of the molecule.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
| Chemical Name | (2-Methoxy-5-nitrophenyl)methanamine |
| CAS Registry Number | 40896-72-8 (Free Base) / 92203-71-9 (HCl Salt) |
| Molecular Formula | C8H10N2O3 |
| Molecular Weight | 182.18 g/mol |
| Physical State | Solid (Typically handled as a hydrochloride salt) |
| Reactivity Profile | Nucleophilic primary amine; Reducible nitro group |
Data supported by commercial chemical databases and supplier specifications [1, 2].
Synthetic Methodologies: The Principle of Chemoselectivity
As a Senior Application Scientist, the primary challenge I observe in the synthesis of this compound is achieving chemoselectivity. The goal is to generate the primary amine from a nitrogenous precursor without inadvertently reducing the sensitive nitro group.
Standard catalytic hydrogenation (e.g., using Pd/C and H₂) is fundamentally flawed for this specific intermediate. Hydrogenation would indiscriminately reduce the nitro group (-NO₂) to an aniline (-NH₂), yielding an undesired diamine that complicates downstream regioselectivity. To circumvent this, we employ the Staudinger Reaction [3]. This method utilizes triphenylphosphine (PPh₃) to selectively reduce an azide precursor to a primary amine, leaving the nitro group completely intact.
Step-by-Step Protocol: Chemoselective Staudinger Reduction
The following protocol is designed as a self-validating system. The orthogonal solubility of the products during the workup phase ensures that successful isolation inherently validates the chemical conversion.
-
Reagent Preparation: Dissolve 1.0 equivalent of 2-(azidomethyl)-1-methoxy-4-nitrobenzene in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.
-
Phosphine Addition: Slowly add 1.0 to 1.1 equivalents of triphenylphosphine (PPh₃) to the mixture at room temperature. Stir for 12 hours. Causality: The nucleophilic phosphorus attacks the terminal nitrogen of the azide, expelling nitrogen gas (N₂) and forming an intermediate iminophosphorane. The evolution of N₂ gas serves as a visual indicator of reaction progress.
-
Hydrolysis: Add an excess of distilled water to the reaction mixture and stir for an additional 2-4 hours. Causality: Water hydrolyzes the iminophosphorane, yielding the desired primary amine and triphenylphosphine oxide (Ph₃P=O) as a byproduct.
-
Self-Validating Workup (Acid-Base Extraction):
-
Concentrate the mixture under reduced pressure to remove THF.
-
Dilute the residue in dichloromethane (DCM) and extract with 1M HCl. Causality: The basic primary amine is protonated to form the water-soluble hydrochloride salt (CAS 92203-71-9), migrating to the aqueous layer. The neutral Ph₃P=O remains in the organic layer.
-
Separate the aqueous layer, basify it to pH 10 using 1M NaOH, and extract with fresh DCM.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the highly pure (2-Methoxy-5-nitrophenyl)methanamine free base.
-
Figure 1: Chemoselective Staudinger reduction of the azide precursor to the primary amine.
Applications in Drug Development: EGFR Modulation
The strategic value of (2-Methoxy-5-nitrophenyl)methanamine is most evident in its application as a building block for targeted cancer therapeutics. Overexpression or mutation of the Epidermal Growth Factor Receptor (EGFR, ErbB1) is a well-documented driver of normal and malignant cell proliferation, particularly in non-small cell lung cancer (NSCLC) and pancreatic cancer [3].
In medicinal chemistry workflows, the primary amine of this compound acts as a potent nucleophile. According to established patent literature (), (2-Methoxy-5-nitrophenyl)methanamine is reacted with pyrimidine derivatives, such as 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine.
Mechanistic Insight: This coupling occurs via a Nucleophilic Aromatic Substitution (S_NAr). The reaction is driven by the electron-deficient nature of the chlorinated pyrimidine ring. The resulting secondary amine linkage forms the core scaffold of a novel class of EGFR modulators. Once the core scaffold is assembled, the nitro group of the (2-Methoxy-5-nitrophenyl)methanamine moiety can be subsequently reduced to an aniline, opening the door for further derivatization (e.g., forming amides or ureas) to optimize the drug's binding affinity within the ATP-binding pocket of the EGFR kinase domain.
Figure 2: Modulation of the EGFR signaling pathway by derivatives of the target compound.
Analytical Characterization Standards
To ensure the integrity of the synthesized (2-Methoxy-5-nitrophenyl)methanamine before integration into high-value drug scaffolds, the following analytical validations must be met:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The compound should exhibit a distinct[M+H]⁺ peak at m/z 183.1, confirming the molecular weight.
-
¹H NMR (Nuclear Magnetic Resonance): The spectrum must show a sharp singlet near 3.9 ppm corresponding to the methoxy (-OCH₃) protons, and a singlet near 3.8 ppm for the benzylic methylene (-CH₂-) protons. The absence of azide stretching (~2100 cm⁻¹) in FT-IR further validates the complete reduction of the precursor.
References
-
American Elements - (2-methoxy-5-nitrophenyl)methanamine hydrochloride | CAS 92203-71-9. Retrieved from:[Link]
- World Intellectual Property Organization (WIPO) - WO2011140338A1: Compounds that modulate EGFR activity and methods for treating or preventing conditions therewith.
Comprehensive Technical Guide: (2-Methoxy-5-nitrophenyl)methanamine (CAS 40896-72-8)
Executive Summary
(2-Methoxy-5-nitrophenyl)methanamine (CAS 40896-72-8) is a highly specialized, bifunctional benzylamine derivative that serves as a critical building block in advanced medicinal chemistry and pharmacological research. Featuring a primary amine, an electron-donating methoxy group, and an electron-withdrawing nitro group, this molecule offers unique electronic and steric properties. It is predominantly utilized in two high-impact domains: the synthesis of next-generation Epidermal Growth Factor Receptor (EGFR) modulators for non-small cell lung cancer (NSCLC) ()[1], and the development of photoactive amiloride analogs (e.g., 2'-Methoxy-5'-nitrobenzamil) for mapping ion channel topologies ()[2].
Physicochemical Profiling & Structural Data
To ensure accurate stoichiometry and analytical tracking during complex multi-step syntheses, the foundational physicochemical properties of the free base and its hydrochloride salt are summarized below ()[3].
| Property | Value |
| Chemical Name | (2-Methoxy-5-nitrophenyl)methanamine |
| CAS Number | 40896-72-8 (Free Base) / 92203-71-9 (HCl Salt) |
| Molecular Formula | C8H10N2O3 |
| Molecular Weight | 182.18 g/mol |
| Monoisotopic Mass | 182.069 Da |
| SMILES | COC1=C(C=C(C=C1)[O-])CN |
Chemoselective Synthesis: The Staudinger Approach
Synthesizing (2-Methoxy-5-nitrophenyl)methanamine requires strict chemoselectivity. The primary synthetic challenge lies in reducing the precursor's azidomethyl group to a primary amine without inadvertently reducing the sensitive 5-nitro group on the aromatic ring ()[1]. Standard catalytic hydrogenation (e.g., Pd/C with H₂) is contraindicated as it would indiscriminately yield an undesired diamine byproduct.
Causality in Reagent Selection
To bypass this limitation, the Staudinger reduction is employed ()[1]. Triphenylphosphine (PPh₃) selectively attacks the azide to form a phosphazene (aza-ylide) intermediate. This reaction is thermodynamically driven by the formation of the extremely stable P=O bond in the triphenylphosphine oxide byproduct during the subsequent hydrolysis step, leaving the nitroaromatic system completely intact.
Protocol 1: Step-by-Step Chemoselective Synthesis
Self-Validating Workflow for High-Purity Amine Generation
-
Initiation & Ylide Formation: Dissolve 2-(azidomethyl)-1-methoxy-4-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF). Slowly add triphenylphosphine (1.0 - 1.05 eq) at room temperature ()[1].
-
In-Process Validation: Observe the controlled evolution of nitrogen (N₂) gas. This effervescence is a self-validating, visual indicator that the Staudinger reaction has successfully initiated and the aza-ylide intermediate is forming.
-
-
Hydrolysis: Once gas evolution ceases (typically 2-4 hours), add a stoichiometric excess of aqueous NaHCO₃ or water to the reaction mixture and stir for an additional 12 hours to fully hydrolyze the phosphazene intermediate ()[1].
-
Phase Partitioning (Self-Purifying Step): Extract the mixture with ethyl acetate and dichloromethane (DCM). To further purify, an acid-base extraction can be employed by extracting the organic layer with 1M aqueous HCl.
-
Mechanistic Rationale: The target amine is protonated to form a water-soluble hydrochloride salt, migrating to the aqueous layer. The neutral triphenylphosphine oxide (OPPh₃) byproduct remains trapped in the organic layer, ensuring a highly efficient thermodynamic separation.
-
-
Basification & Recovery: Isolate the aqueous layer, cool to 0°C, and carefully adjust the pH to >10 using aqueous NaHCO₃ or NaOH. Extract the newly formed free base back into fresh DCM ()[1].
-
Final Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford pure (2-Methoxy-5-nitrophenyl)methanamine (typically ~85% yield) ()[1].
Caption: Workflow for the chemoselective Staudinger reduction of the azide precursor.
Downstream Applications & Pharmacological Significance
Oncology: Next-Generation EGFR Modulators
In targeted cancer therapy, overcoming resistance to first-generation tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib is a critical clinical hurdle ()[1]. (2-Methoxy-5-nitrophenyl)methanamine is utilized as a privileged scaffold in the synthesis of novel EGFR modulators. The primary amine acts as a nucleophilic anchor to attach the substituted benzyl moiety to complex heterocyclic cores. The specific substitution pattern (2-methoxy, 5-nitro) optimizes the steric fit and electronic interactions within the ATP-binding pocket of mutated EGFR (such as the T790M gatekeeper mutation), thereby restoring apoptotic pathways in NSCLC models ()[1].
Ion Channel Physiology: Photoaffinity Labeling
In epithelial physiology, the compound is the direct precursor to 2'-Methoxy-5'-nitrobenzamil (NMBA) , a potent, photoactive derivative of the potassium-sparing diuretic amiloride ()[4][5].
-
Mechanism of Action: NMBA acts as a competitive inhibitor of the epithelial sodium channel (ENaC) and the Na⁺/H⁺ antiporter ()[2][4].
-
Photoaffinity Mapping: When exposed to UV illumination, the nitroaromatic system of NMBA becomes highly reactive, covalently cross-linking with adjacent amino acid residues in the binding pocket ()[6]. This has enabled researchers to map the three-dimensional topology of amiloride-binding proteins, identifying specific 30 kDa and 50 kDa polypeptide subunits in organisms like Dunaliella salina ()[2], and modeling the planar aromatic pockets that accommodate these inhibitors ()[6].
Protocol 2: Preparation of NMBA Stock Solutions for In Vitro Assays
Ensuring Compound Stability and Bioavailability
-
Solvent Selection: Due to the hydrophobic nature imparted by the nitrobenzyl group, aqueous solubility is poor. Weigh the required mass of NMBA powder ()[4].
-
Primary Solubilization: Dissolve in anhydrous, moisture-free Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 10 mM to 50 mM) ()[4].
-
Causality: Anhydrous DMSO prevents premature degradation and ensures complete solvation of the planar aromatic rings, which is impossible in purely aqueous buffers ()[4].
-
-
Aliquoting: Divide the stock into single-use aliquots to prevent freeze-thaw cycles, which can induce precipitation and alter the effective concentration ()[4].
-
Assay Application: Dilute the DMSO stock directly into the aqueous assay buffer immediately prior to cell treatment, ensuring the final DMSO concentration remains below 0.1% (v/v) to avoid solvent-induced cytotoxicity ()[4].
Caption: Downstream pharmacological applications in ion channel modulation and oncology.
References
-
[1] Compounds that modulate EGFR activity and methods for treating or preventing conditions therewith. Google Patents (WO2011140338A1). URL:
-
[3] (2-methoxy-5-nitrophenyl)methanamine hydrochloride (C8H10N2O3). PubChemLite. URL:[Link]
-
[2] Utilization of amiloride analogs for characterization and labeling of the plasma membrane Na+/H+ antiporter from Dunaliella salina. PubMed (NIH). URL:[Link]
-
[6] Topology of an amiloride-binding protein. Scholars@Duke. URL:[Link]
Sources
- 1. WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith - Google Patents [patents.google.com]
- 2. Utilization of amiloride analogs for characterization and labeling of the plasma membrane Na+/H+ antiporter from Dunaliella salina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - (2-methoxy-5-nitrophenyl)methanamine hydrochloride (C8H10N2O3) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Scholars@Duke publication: Topology of an amiloride-binding protein. [scholars.duke.edu]
Synthesis of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride
An in-depth technical guide to the synthesis of (2-Methoxy-5-nitrophenyl)methanamine hydrochloride, designed for synthetic chemists and drug development professionals.
Executive Summary & Synthetic Strategy
The synthesis of functionalized benzylamines, particularly those bearing reducible moieties like nitro groups, presents a classic chemoselectivity challenge in organic chemistry. (2-Methoxy-5-nitrophenyl)methanamine hydrochloride is a highly valuable building block in pharmaceutical development, often utilized in the synthesis of kinase inhibitors and targeted therapeutics[1].
A naive retrosynthetic approach might suggest the reductive amination of 2-methoxy-5-nitrobenzaldehyde or the direct hydrogenation of a benzonitrile precursor. However, the strong electron-withdrawing nitro group is notoriously susceptible to reduction by common hydride donors (e.g.,
To ensure absolute chemoselectivity and high atom economy, the optimal pathway relies on a Staudinger reduction of an azide intermediate. This guide details a robust, field-proven four-step protocol starting from commercially available 4-nitroanisole:
-
Bromomethylation via in situ generated electrophiles.
-
Azidation via an
displacement. -
Chemoselective Staudinger Reduction of the azide.
-
Precipitation of the hydrochloride salt.
Chemoselective reduction strategy avoiding nitro group degradation.
Experimental Methodologies: The Four-Step Protocol
Every protocol described below acts as a self-validating system, incorporating physical observations and in-line analytical checks to ensure process integrity.
Step 1: Bromomethylation of 4-Nitroanisole
Objective: Synthesize 2-(bromomethyl)-1-methoxy-4-nitrobenzene.
Causality & Logic: Rather than using highly restricted and carcinogenic bis(chloromethyl) ether (Blanc reaction), this method utilizes paraformaldehyde, sodium bromide, and sulfuric acid[2]. The acid depolymerizes the paraformaldehyde and reacts with
Procedure:
-
Charge a reaction vessel with 4-nitroanisole (1.0 eq), paraformaldehyde (1.1 eq), and sodium bromide (1.2 eq) in glacial acetic acid (approx. 2 mL/mmol).
-
Heat the suspension to 85 °C under continuous stirring.
-
Slowly add a 1:1 mixture of concentrated
and glacial acetic acid dropwise over 5 hours[2]. -
Maintain the reaction at 85 °C for an additional 3 hours, then cool to room temperature (28 °C) and stir for 12 hours.
-
Self-Validation (Workup): Extract with diethyl ether. Wash the organic layer with 5%
(gas evolution confirms neutralization of acetic acid) and brine. Dry over anhydrous and concentrate under reduced pressure.
Step 2: Nucleophilic Substitution (Azidation)
Objective: Synthesize 2-(azidomethyl)-1-methoxy-4-nitrobenzene.
Causality & Logic: Sodium azide (
Procedure:
-
Dissolve 2-(bromomethyl)-1-methoxy-4-nitrobenzene (1.0 eq) in anhydrous DMF (5 mL/mmol).
-
Add sodium azide (1.5 eq) in a single portion.
-
Stir the mixture at room temperature for 4 hours.
-
Self-Validation: As the reaction proceeds,
(which is less soluble in DMF than ) will begin to precipitate. -
Quench with cold water and extract with ethyl acetate. Wash the organic layer extensively with water (3x) to remove residual DMF. Concentrate carefully (do not heat excessively, as azides can be thermally sensitive).
Step 3: Chemoselective Staudinger Reduction
Objective: Synthesize (2-methoxy-5-nitrophenyl)methanamine free base.
Causality & Logic: Triphenylphosphine (
Procedure:
-
Dissolve 2-(azidomethyl)-1-methoxy-4-nitrobenzene (1.0 eq) in tetrahydrofuran (THF) (10 mL/mmol)[1].
-
Add triphenylphosphine (1.05 eq) slowly at room temperature[1].
-
Self-Validation: Immediate and vigorous bubbling (
gas evolution) will be observed. The cessation of bubbling indicates complete conversion to the aza-ylide. -
Stir for 12 hours at room temperature[1]. Add water (10 eq) and stir for an additional 2 hours to fully hydrolyze the intermediate.
-
Concentrate the THF under vacuum.
Step 4: Hydrochloride Salt Precipitation & Purification
Objective: Isolate (2-methoxy-5-nitrophenyl)methanamine hydrochloride while removing TPPO. Causality & Logic: TPPO is notoriously difficult to separate from organic products via chromatography. However, TPPO is highly soluble in diethyl ether, whereas the hydrochloride salt of the target amine is completely insoluble. By forming the salt directly in ether, the product precipitates in high purity, leaving all TPPO in the mother liquor.
Procedure:
-
Dissolve the crude residue from Step 3 in dry diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Bubble anhydrous
gas through the solution (or add a stoichiometric amount of in dioxane). -
Self-Validation: A dense white precipitate will form instantaneously.
-
Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield the final hydrochloride salt.
Four-step synthetic workflow with in-line quality control checkpoints.
Data Presentation & Process Parameters
To facilitate scale-up and reproducibility, the quantitative parameters and analytical validation markers are summarized below.
Table 1: Process Parameters & Stoichiometry
| Step | Transformation | Key Reagents (Equivalents) | Solvent / Temp | Expected Yield |
| 1 | Bromomethylation | 4-Nitroanisole (1.0), | AcOH / 85 °C | 60%[2] |
| 2 | Azidation | Bromide (1.0), | DMF / 25 °C | >90% |
| 3 | Staudinger | Azide (1.0), | THF / 25 °C | Quantitative |
| 4 | Salt Formation | Crude Amine (1.0), | 85% (from azide) |
Table 2: Analytical Validation Markers
| Intermediate / Product | Analytical Technique | Target Signal / Observation | Structural Correlation |
| 2-(Bromomethyl)... | Benzylic | ||
| 2-(Azidomethyl)... | FT-IR Spectroscopy | Sharp, intense peak at ~2100 | Asymmetric |
| Target Amine (Free) | LC-MS (ESI+) | Molecular weight confirmation | |
| Target Amine HCl | Solubility / Physical State | Insoluble in Ether, Soluble in | Confirmation of salt formation |
References
Sources
Spectroscopic Elucidation and Chemoselective Synthesis of (2-Methoxy-5-nitrophenyl)methanamine Derivatives
Executive Summary
(2-Methoxy-5-nitrophenyl)methanamine, frequently referred to as 2-methoxy-5-nitrobenzylamine, is a highly versatile bifunctional building block utilized extensively in medicinal chemistry. Its unique structural scaffold—featuring an electron-donating methoxy group, an electron-withdrawing nitro group, and a reactive primary amine—makes it a critical intermediate in the synthesis of advanced therapeutics, including irreversible Epidermal Growth Factor Receptor (EGFR) inhibitors[1].
This technical whitepaper provides an in-depth analysis of the chemoselective synthesis of this compound, the causality behind experimental isolation techniques, and a comprehensive breakdown of its spectroscopic signatures (NMR, LC-MS, and FT-IR) to establish a self-validating analytical workflow for researchers and drug development professionals.
Structural & Mechanistic Rationale
The (2-methoxy-5-nitrophenyl)methanamine scaffold is defined by a distinct "push-pull" electronic environment. The nitro functional group is highly polar and electrophilic, resulting in strong inductive and conjugative withdrawal of electrons from the aromatic ring[2]. Conversely, the ortho-methoxy group acts as a strong electron donor via resonance.
This electronic dichotomy dictates the molecule's reactivity:
-
The Methanamine Handle: The primary amine is electronically insulated from the direct resonance effects of the aromatic ring by the benzylic methylene carbon. However, the strong inductive pull of the para-nitro group slightly attenuates its basicity compared to unsubstituted benzylamine.
-
Chemoselectivity Challenges: In synthetic workflows, generating the methanamine group often requires the reduction of an azide or nitrile precursor. The presence of the easily reducible nitro group necessitates highly chemoselective reduction strategies to prevent the formation of diamino byproducts[3].
Chemoselective Synthesis Methodology
To synthesize (2-methoxy-5-nitrophenyl)methanamine from 2-(azidomethyl)-1-methoxy-4-nitrobenzene, standard reduction techniques (e.g., catalytic hydrogenation with
To preserve the nitro group, the Staudinger Reduction is employed. This method utilizes triphenylphosphine (
Step-by-Step Protocol: Staudinger Reduction & Phase-Switch Isolation
This protocol is designed as a self-validating system . The success of the reaction is physically confirmed by the compound's ability to switch phases during the acid/base workup, ensuring high purity without the need for immediate chromatography.
-
Dissolution: Dissolve 1.0 equivalent of 2-(azidomethyl)-1-methoxy-4-nitrobenzene in anhydrous tetrahydrofuran (THF) (approx. 0.04 M concentration).
-
Causality: THF is a polar aprotic solvent that readily dissolves both the organic azide and
, facilitating the initial nucleophilic attack.
-
-
Phosphine Addition: Add 1.0 equivalent of triphenylphosphine (
) to the mixture. Stir at room temperature for 12 hours.-
Causality:
chemoselectively attacks the terminal nitrogen of the azide, extruding gas to form a stable iminophosphorane intermediate. The nitro group remains unreactive under these mild, non-hydride conditions.
-
-
Acidic Hydrolysis & Phase Extraction: Concentrate the mixture under reduced pressure, wash with water, and acidify with aqueous
. Extract the aqueous layer with dichloromethane (DCM).-
Causality: The acid hydrolyzes the iminophosphorane into a primary amine. The
immediately protonates the amine, forming a water-soluble ammonium salt. Washing with DCM removes the lipophilic triphenylphosphine oxide ( ) byproduct and any unreacted starting material, leaving the pure product in the aqueous phase.
-
-
Basification & Product Isolation: Basify the isolated aqueous layer using aqueous
. Extract the liberated free base with ethyl acetate. Dry the organic layer over anhydrous and concentrate to afford pure (2-methoxy-5-nitrophenyl)methanamine (typically ~85% yield)[1].-
Causality: The weak base neutralizes the ammonium salt, reverting it to the lipophilic free amine, which partitions back into the organic phase. If the product successfully extracts into the ethyl acetate at this stage, the reduction and hydrolysis are functionally validated.
-
Caption: Chemoselective Staudinger reduction preserves the nitro group while reducing the azide.
Spectroscopic Characterization
Validating the structural integrity of (2-methoxy-5-nitrophenyl)methanamine requires a multi-modal spectroscopic approach. The data below synthesizes empirical literature values[1] and predictive additivity rules to provide a complete reference profile.
Nuclear Magnetic Resonance (NMR)
The
Mass Spectrometry & FT-IR
Liquid Chromatography-Mass Spectrometry (LC-MS) is utilized to confirm both the exact mass and the purity (>95%) of the synthesized batch prior to downstream coupling reactions[1]. In positive Electrospray Ionization (ESI+), the compound readily protonates at the primary amine, yielding a strong
Caption: Multi-modal spectroscopic workflow for rigorous structural validation.
Data Presentation
The following tables summarize the quantitative spectroscopic data required to validate the synthesis of (2-methoxy-5-nitrophenyl)methanamine.
Table 1:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Rationale |
| 8.25 – 8.18 | Multiplet (m) | 2H | H-4, H-6 (Aromatic) | Deshielded by the strongly electron-withdrawing |
| 6.92 – 6.88 | Doublet (d) | 1H | H-3 (Aromatic) | Shielded by the electron-donating |
| 3.98 | Singlet (s) | 3H | Typical resonance for an aryl methoxy group. | |
| 3.90 | Singlet (s) | 2H | Benzylic protons attached to the primary amine. | |
| (Note: The |
Table 2:
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~162.3 | Quaternary (C-O) | C-2 | Strongly deshielded by electronegative oxygen. |
| ~141.2 | Quaternary (C-N) | C-5 | Deshielded by the nitro group. |
| ~130.5 | Quaternary (C-C) | C-1 | Attachment point of the methanamine group. |
| ~124.8 | Methine (CH) | C-6 | Ortho to nitro group, meta to methoxy. |
| ~124.5 | Methine (CH) | C-4 | Ortho to nitro group, meta to methoxy. |
| ~110.1 | Methine (CH) | C-3 | Ortho to methoxy group (shielded). |
| ~56.2 | Primary ( | Standard aryl methoxy carbon. | |
| ~41.5 | Secondary ( | Benzylic carbon adjacent to an amine. |
Table 3: LC-MS and FT-IR Parameters
| Technique | Key Parameter / Peak | Interpretation |
| LC-MS (ESI+) | m/z 183.07 | Confirms the exact mass of the free base (Calculated Exact Mass: 182.07). |
| FT-IR (ATR) | ~3300 - 3400 | N-H stretching vibrations characteristic of the primary amine. |
| FT-IR (ATR) | ~1520 & 1350 | Asymmetric and symmetric N-O stretches of the nitro group. |
| FT-IR (ATR) | ~1250 | C-O-C asymmetric stretch of the aryl alkyl ether. |
Conclusion
The manipulation of (2-methoxy-5-nitrophenyl)methanamine requires a deep understanding of its electronic properties. By employing chemoselective techniques like the Staudinger reduction and validating the structural output through rigorous
References
- WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith Source: Google Patents URL
-
Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report Source: Environmental Protection Agency (EPA) URL:[Link](Note: Linked via EPA NEPIS archive as referenced in grounding data)
Sources
2-Methoxy-5-Nitrophenol: A Comprehensive Physicochemical Guide for Drug Development and Agrochemical Applications
As a Senior Application Scientist, I frequently evaluate raw materials and intermediates that serve as the backbone for complex active pharmaceutical ingredients (APIs) and specialized agrochemicals. 2-Methoxy-5-nitrophenol (CAS: 636-93-1), commonly known as 5-Nitroguaiacol, is a highly versatile aromatic compound. Its unique substitution pattern—featuring an electron-donating methoxy group, a hydroxyl group, and an electron-withdrawing nitro group—confers specific electronic properties that make it an indispensable building block.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and self-validating synthesis protocols, specifically tailored for researchers in drug development and chemical manufacturing.
Fundamental Physicochemical Properties
To design robust extraction, purification, and reaction workflows, one must first understand the foundational properties of the molecule. The data below is synthesized from authoritative databases, including [1] and [2].
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Operational Significance |
| CAS Number | 636-93-1 | Unique identifier required for regulatory tracking and SDS compliance. |
| Molecular Formula | C | Dictates the stoichiometric baseline for all downstream synthesis. |
| Molecular Weight | 169.13 g/mol | Essential for precise molarity calculations in continuous flow chemistry. |
| Melting Point | 103–107 °C | Indicates moderate crystalline lattice energy; useful for purity validation via Differential Scanning Calorimetry (DSC). |
| Boiling Point | 110–112 °C (at 1 mmHg) | The high boiling point necessitates high-vacuum distillation to prevent thermal degradation during purification. |
| LogP (Octanol/Water) | 1.3 | Suggests moderate lipophilicity. The compound will preferentially partition into organic solvents (e.g., ethyl acetate) during aqueous workups. |
Structural and Electronic Profiling
The reactivity of 2-methoxy-5-nitrophenol is governed by the push-pull electronic effects of its substituents:
-
The Hydroxyl Group (-OH): Acts as a weak acid. However, the presence of the strongly electron-withdrawing nitro group at the meta position (relative to the -OH) inductively pulls electron density away from the oxygen, making the hydroxyl proton more labile than in standard phenol.
-
The Methoxy Group (-OCH
): An electron-donating group via resonance, which activates the aromatic ring toward electrophilic substitution. -
The Nitro Group (-NO
): Deactivates the ring and directs incoming electrophiles to the meta position.
Causality in Drug Design: In pharmaceutical synthesis, such as the development of the GnRH receptor antagonist Linzagolix, these electronic effects are exploited to selectively functionalize the aromatic ring without requiring harsh, non-selective reagents [3].
Synthesis Workflows: A Self-Validating Protocol
Direct nitration of guaiacol (2-methoxyphenol) often yields a complex mixture of regioisomers and oxidation byproducts due to the unprotected hydroxyl group. To achieve high yields of the 5-nitro isomer, a protection-nitration-deprotection strategy is required.
Figure 1: Step-by-step synthesis workflow of 2-Methoxy-5-nitrophenol from guaiacol.
Step-by-Step Methodology
Step 1: Acylation (Protection)
-
Procedure: React guaiacol with acetic anhydride in the presence of a catalytic amount of pyridine.
-
Causality: The free phenolic -OH is highly susceptible to destructive oxidation by nitric acid. Acetylation masks this reactivity, ensuring the aromatic ring undergoes electrophilic aromatic substitution rather than oxidation.
-
Self-Validating IPC (In-Process Control): Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The disappearance of the guaiacol spot (which stains strongly with KMnO
) and the appearance of a higher spot confirms complete conversion. Do not proceed until guaiacol is <1% to prevent explosive oxidative byproducts.
Step 2: Regioselective Nitration
-
Procedure: Add the acetylated intermediate dropwise to a chilled mixture of HNO
/H SO at 0–5 °C. -
Causality: The -OCH
group is strongly activating and ortho/para-directing. The -OAc group is also ortho/para-directing but is sterically bulkier and less activating. Consequently, the nitronium ion (NO ) preferentially attacks the position para to the methoxy group (Position 5), yielding the desired isomer. -
Self-Validating IPC: Quench a 1 mL aliquot in ice water, extract with EtOAc, and perform HPLC analysis. The target peak must constitute >85% of the Area Under Curve (AUC).
Step 3: Hydrolysis and Isolation
-
Procedure: Treat the nitrated intermediate with 10% aqueous NaOH at 60 °C for 2 hours, cool, and acidify with 6M HCl to pH 2.
-
Causality: Base hydrolysis cleaves the ester bond, regenerating the phenoxide ion. Subsequent acidification protonates the phenoxide. Because 2-methoxy-5-nitrophenol has low aqueous solubility at acidic pH, it precipitates out of solution as a pure solid.
-
Self-Validating IPC: Verify the pH of the aqueous layer is < 3 using a calibrated pH probe. Confirm the final product identity via
H NMR; the presence of a characteristic aromatic splitting pattern (one doublet, one doublet of doublets, and one fine doublet) validates the 1,2,5-substitution pattern.
Advanced Manufacturing: Continuous Flow Synthesis
In modern drug development, batch nitration presents severe safety bottlenecks due to the highly exothermic nature of the reaction. Recent advancements published in [3] demonstrate the superiority of continuous flow synthesis for related Linzagolix intermediates (e.g., 4-fluoro-2-methoxy-5-nitrophenol).
Figure 2: Continuous flow nitration logic for enhanced safety and yield.
Causality for Flow Adoption: Microreactors provide an exceptionally high surface-area-to-volume ratio, ensuring near-isothermal conditions. By limiting the residence time of the substrate with the nitrating agent to under 5 minutes, the formation of dinitrated impurities and oxidative degradation products is virtually eliminated, raising the overall yield to >85% while mitigating thermal runaway risks.
Handling, Stability, and Safety Protocols
As an active phenolic compound, 2-Methoxy-5-nitrophenol requires strict adherence to safety and storage protocols [4]:
-
GHS Classification: Classified as Harmful if swallowed (H302), Causes skin irritation (H315), and Causes serious eye irritation (H319).
-
Storage Causality: Must be stored in a cool, dry, well-ventilated area away from strong oxidizing agents. The phenolic -OH can undergo slow oxidation if exposed to ambient light and air over prolonged periods; therefore, storage under an inert atmosphere (Argon or Nitrogen) in amber glass is recommended to maintain >98% purity over a 24-month shelf life.
-
Incompatibilities: Contact with strong bases (prior to intended salt formation) will form the highly water-soluble phenoxide salt, altering its physical state and handling requirements.
References
Reactivity Profile of the Amine Group in (2-Methoxy-5-nitrophenyl)methanamine: A Technical Guide for Synthetic Applications
Introduction & Structural Causality
(2-Methoxy-5-nitrophenyl)methanamine (also known as 2-methoxy-5-nitrobenzylamine, CAS 92203-71-9) is a highly functionalized benzylamine derivative frequently utilized as a building block in drug discovery and materials science[1]. Because it is often supplied commercially as a hydrochloride salt, understanding the intrinsic reactivity of its free primary amine group is critical for designing efficient synthetic routes.
Unlike anilines, the amine group in this molecule is aliphatic, separated from the aromatic system by a methylene (-CH₂-) spacer. However, its nucleophilicity and basicity are heavily modulated by the electronic and steric environment of the substituted phenyl ring.
Electronic and Steric Modulators
The reactivity of the benzylic amine is governed by a push-pull dynamic from the aromatic substituents:
-
5-Nitro Group (-NO₂): Positioned meta to the benzylic carbon, this group exerts a powerful electron-withdrawing inductive (-I) and mesomeric (-M) effect[2]. This pulls electron density away from the benzylic position, slightly reducing the basicity of the amine.
-
2-Methoxy Group (-OCH₃): Positioned ortho to the benzylic carbon, it exerts an electron-withdrawing inductive effect (-I) but an electron-donating resonance effect (+M). Crucially, the ortho placement introduces steric hindrance around the benzylic carbon, which alters the transition state kinetics during nucleophilic attack (e.g., in Sₙ2 alkylations)[3].
Fig 1: Electronic and steric influences on the primary amine group.
Empirical Reactivity Metrics
To predict the behavior of (2-Methoxy-5-nitrophenyl)methanamine in standard coupling reactions, we must benchmark it against unsubstituted benzylamine. Research demonstrates that electron-withdrawing groups (like nitro) on the benzylamine moiety decrease the rate of nucleophilic substitution reactions, whereas electron-donating groups increase it[3].
The table below summarizes the extrapolated quantitative data for the amine's reactivity profile based on Hammett substituent constants.
| Parameter | Benzylamine (Reference) | 4-Nitrobenzylamine | (2-Methoxy-5-nitrophenyl)methanamine |
| Conjugate Acid pKa (Est.) | 9.33 | ~8.50 | ~8.65 |
| Relative Nucleophilicity (Sₙ2) | 1.0 (Baseline) | 0.4x | 0.5x (Sterically hindered) |
| Steric Hindrance (A-value) | Low | Low | Moderate (due to ortho-OMe) |
| Primary Mass Adduct [M+H]⁺ | 108.08 | 153.06 | 183.076 [4] |
Takeaway: The target amine is a weaker nucleophile than standard benzylamine. Reactions requiring nucleophilic attack (like amidation or reductive amination) will require stronger activation of the electrophile or optimized catalytic conditions to overcome both the reduced electron density and the ortho-methoxy steric shield.
Validated Synthetic Workflows
As an Application Scientist, I emphasize protocols that are self-validating systems . This means the reaction conditions inherently drive the equilibrium toward the product while providing clear analytical markers for completion.
Workflow A: Amide Bond Formation (N-Acylation)
Due to the attenuated nucleophilicity of the amine, standard carbodiimide coupling (e.g., DCC/DMAP) can be sluggish and prone to side reactions. We utilize HATU , a uronium-based coupling agent, which generates a highly reactive 7-aza-HOBt ester intermediate.
Causality Rationale:
-
The starting material is typically the HCl salt[1]. We use DIPEA (N,N-Diisopropylethylamine) to liberate the free base in situ. DIPEA is sterically hindered and will not compete with our target amine for the activated acid.
-
DMF is chosen as the solvent because it fully solubilizes the highly polar nitro-aromatic system.
Step-by-Step Protocol:
-
Preparation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).
-
Activation: Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add (2-Methoxy-5-nitrophenyl)methanamine hydrochloride (1.05 eq) in one portion.
-
Monitoring: Stir for 2-4 hours. The reaction is self-validating via LC-MS: monitor the disappearance of the strongly UV-active starting material (λmax ~260-280 nm due to the nitro chromophore) and the emergence of the product mass[4].
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.
Workflow B: Selective Reductive Amination
To synthesize secondary amines, direct alkylation with alkyl halides is avoided due to the risk of over-alkylation to the tertiary amine. Reductive amination using Sodium triacetoxyborohydride (NaBH(OAc)₃) is the gold standard.
Causality Rationale: NaBH(OAc)₃ is a mild reducing agent. It selectively reduces the transient iminium ion but is not strong enough to reduce the aldehyde/ketone or the sensitive nitro group on the aromatic ring. The addition of catalytic acetic acid accelerates iminium formation, which is necessary here because the ortho-methoxy group slightly hinders the initial nucleophilic attack.
Fig 2: Mechanistic workflow of selective reductive amination.
Step-by-Step Protocol:
-
Imine Formation: Suspend (2-Methoxy-5-nitrophenyl)methanamine hydrochloride (1.0 eq) in 1,2-dichloroethane (DCE) (0.2 M). Add DIPEA (1.1 eq) to free the amine, followed by the target aldehyde (1.0 eq).
-
Catalysis: Add glacial acetic acid (1.2 eq). Stir at room temperature for 1 hour to allow the sterically hindered iminium ion to fully form.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. The suspension will typically become a clear solution as the reduction proceeds.
-
Validation: Analyze via LC-MS. Look for the [M+H]⁺ peak corresponding to the secondary amine. The expected monoisotopic mass of the starting amine fragment is 182.069 Da[4]; add the mass of your aldehyde minus 16 (oxygen) + 2 (hydrogens) to find the target mass.
-
Workup: Quench with 1N NaOH to destroy excess hydride and neutralize the acetic acid. Extract with DCM, dry over MgSO₄, and purify via flash chromatography.
Analytical Validation Standards
Because the molecule contains a nitro group, it is highly amenable to UV-directed purification.
-
Mass Spectrometry: The starting material exhibits a distinct [M+H]⁺ adduct at m/z 183.076 and an [M+Na]⁺ adduct at m/z 205.058 [4].
-
NMR Tracking: In ¹H NMR, the benzylic protons (-CH₂-NH₂) typically appear as a singlet around 3.8 - 4.0 ppm depending on the solvent. Upon acylation or reductive amination, this singlet will shift downfield (acylation) or split/shift (alkylation), providing a definitive diagnostic marker for successful reaction at the amine center.
References
-
American Elements. "(2-methoxy-5-nitrophenyl)methanamine hydrochloride | CAS 92203-71-9". American Elements. Available at:[Link]
-
PubChemLite. "(2-methoxy-5-nitrophenyl)methanamine hydrochloride (C8H10N2O3)". Université du Luxembourg. Available at:[Link]
-
ResearchGate. "Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium". ResearchGate. Available at:[Link]
-
Lumen Learning. "The Effect of Substituents on pKa | MCC Organic Chemistry". Lumen Learning. Available at:[Link]
Sources
Comprehensive Solubility Profiling of (2-Methoxy-5-nitrophenyl)methanamine: A Technical Guide for Drug Development
Executive Summary (2-Methoxy-5-nitrophenyl)methanamine is a highly functionalized benzylamine derivative utilized extensively as a critical building block in the synthesis of targeted therapeutics, notably [1]. Understanding its solubility profile is essential for optimizing reaction kinetics, downstream purification workflows, and formulation strategies. This technical whitepaper provides a rigorous physicochemical analysis, quantitative solubility frameworks, and self-validating experimental protocols for assessing the solvation of this compound in common media.
Physicochemical Profiling & Structural Causality
The solubility of (CAS: 40896-72-8) is governed by the thermodynamic interplay of three distinct functional groups attached to its hydrophobic aromatic core:
-
Primary Amine (-CH₂NH₂): Acts as both a hydrogen-bond donor and acceptor. With a basic pKa (~9.0), it allows for pH-dependent aqueous solubility. In acidic media, protonation yields the highly water-soluble hydrochloride salt (CAS: 92203-71-9).
-
Methoxy Group (-OCH₃): An electron-donating group that increases the electron density of the aromatic ring via resonance, while also serving as a localized hydrogen-bond acceptor. This enhances solvation in polar protic solvents like methanol.
-
Nitro Group (-NO₂): A strongly electron-withdrawing moiety that imparts a significant dipole moment to the molecule. This strong dipole facilitates favorable ion-dipole and dipole-dipole interactions, driving high solubility in polar aprotic solvents.
Quantitative Solubility Data
The table below summarizes the solubility profile of both the free base and the hydrochloride salt forms across a dielectric continuum of common solvents.
| Solvent | Dielectric Constant (ε) | Free Base Solubility (mg/mL) | HCl Salt Solubility (mg/mL) | Primary Solvation Mechanism |
| Water (pH 7.4) | 80.1 | < 0.1 (Poor) | > 50.0 (High) | Ion-dipole (Salt) / Hydrophobic exclusion (Base) |
| 0.1 N HCl (pH 1.0) | ~80.0 | > 50.0 (High) | > 50.0 (High) | In situ protonation to ammonium salt |
| DMSO | 46.7 | > 100.0 (High) | > 100.0 (High) | Strong dipole-dipole interactions |
| Methanol | 32.7 | ~ 45.0 (Moderate) | > 50.0 (High) | Hydrogen bonding (Donor/Acceptor) |
| 1,4-Dioxane | 2.2 | ~ 30.0 (Moderate) | < 1.0 (Poor) | Dispersion forces / Weak H-bond acceptance |
| Hexane | 1.9 | < 0.1 (Poor) | < 0.1 (Poor) | Lack of polarizability / High lattice energy |
*Note: Values are representative empirical estimates at 25°C based on functional group contributions and structural analogs.
Experimental Methodology: Thermodynamic Solubility Assessment
To generate reliable solubility data for drug development, kinetic methods (like solvent-shift) are insufficient due to the risk of supersaturation. The Shake-Flask Method is the gold standard for determining thermodynamic solubility. As a Senior Application Scientist, I mandate the following protocol, designed as a closed, self-validating system to ensure absolute data integrity.
Protocol: The Self-Validating Shake-Flask Method
-
Excess Solid Addition: Add 50 mg of (2-Methoxy-5-nitrophenyl)methanamine to a 2 mL glass HPLC vial.
-
Causality: An excess of solid ensures that the solvent reaches absolute saturation, maintaining the thermodynamic equilibrium between the solid lattice and the solvated state.
-
-
Solvent Dispensing: Add 1 mL of the target solvent. Seal with a PTFE-lined cap.
-
Causality: PTFE prevents solvent evaporation during prolonged shaking, which would artificially inflate the calculated concentration.
-
-
Isothermal Equilibration: Place the vial in a thermoshaker at 25°C ± 0.1°C and agitate at 500 RPM for 48 hours.
-
Causality: Strict temperature control is mandatory because solubility is an enthalpy-driven process; even a 1°C fluctuation can alter solubility by 5-10%.
-
-
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C.
-
Causality: Centrifugation is preferred over filtration for small volumes to prevent active analyte adsorption onto filter membranes.
-
-
Supernatant Quantification (HPLC-UV): Dilute an aliquot of the supernatant into the mobile phase and analyze via HPLC-UV at 254 nm.
-
Self-Validation Check: Spike the sample with a known internal standard (e.g., toluene) to correct for any injection volume variances or matrix effects.
-
-
Solid Phase Validation (XRPD): Recover the residual solid and analyze via X-Ray Powder Diffraction.
-
Self-Validation Check: This confirms that the undissolved material has not undergone a solvent-mediated polymorphic transition or hydrate formation, which would invalidate the solubility value for the original crystal form.
-
Thermodynamic solubility assessment workflow via the shake-flask method.
Application Context: Solvation in API Synthesis
The solubility profile of (2-Methoxy-5-nitrophenyl)methanamine dictates its utility in complex Active Pharmaceutical Ingredient (API) synthesis. A prime example is its role in the synthesis of developed by Gatekeeper Pharmaceuticals for the treatment of non-small cell lung cancer (NSCLC)[1][2].
In the patented synthetic route, (2-Methoxy-5-nitrophenyl)methanamine is coupled with a 2,5-dichloro-pyrimidine derivative[1].
-
Solvent Selection Causality: The reaction is conducted in 1,4-dioxane. While the free base has higher absolute solubility in DMSO, 1,4-dioxane is selected because it is a polar aprotic solvent with a low dielectric constant that sufficiently dissolves both the lipophilic pyrimidine and the methanamine, without competitively interfering with the Nucleophilic Aromatic Substitution (SNAr) transition state.
-
Base Addition Causality: N,N-Diisopropylethylamine (DIPEA/DBEA) is added to the mixture[1]. Because the SNAr reaction generates HCl as a byproduct, the basic amine of the unreacted (2-Methoxy-5-nitrophenyl)methanamine would normally become protonated, precipitating as the insoluble (in 1,4-dioxane) hydrochloride salt and halting the reaction. DIPEA acts as a non-nucleophilic proton scavenger, maintaining the solubility and nucleophilicity of the primary reactant.
Solvation and synthetic coupling pathway for EGFR modulator development.
Conclusion
The solubility of (2-Methoxy-5-nitrophenyl)methanamine is highly tunable, transitioning from lipophilic to hydrophilic depending on the pH and the specific salt form utilized. By employing rigorous, self-validating thermodynamic protocols like the shake-flask method, researchers can accurately map its solubility landscape. This precision directly translates to optimized synthetic yields, as demonstrated in its successful application in the development of advanced clinical kinase inhibitors.
References
- Gatekeeper Pharmaceuticals Inc. (2011). "WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith". Google Patents.
Sources
- 1. WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith - Google Patents [patents.google.com]
- 2. WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith - Google Patents [patents.google.com]
Stability and Storage Dynamics of (2-Methoxy-5-nitrophenyl)methanamine: A Comprehensive Technical Guide
Executive Summary
(2-Methoxy-5-nitrophenyl)methanamine (CAS: 40896-72-8), commonly referred to as 2-methoxy-5-nitrobenzylamine, is a highly versatile bifunctional building block. It is extensively utilized in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of targeted kinase inhibitors such as EGFR modulators . However, the compound's structural features—a primary aliphatic amine coupled with a "push-pull" substituted aromatic ring—render it highly susceptible to environmental degradation.
This whitepaper provides an in-depth, mechanistic analysis of the degradation pathways of (2-Methoxy-5-nitrophenyl)methanamine and establishes field-proven, self-validating protocols for its storage, handling, and stability testing.
Physicochemical Profiling & Degradation Mechanisms
To design an effective storage protocol, we must first understand the causality behind the molecule's instability. The degradation of the free base form of (2-Methoxy-5-nitrophenyl)methanamine is driven by three primary mechanistic pathways:
A. Nucleophilic Attack and Carbamate Formation
The primary amine group (
B. Oxidative Degradation
The same nucleophilic nitrogen is susceptible to oxidation by atmospheric oxygen (
C. Photolytic Cleavage and Isomerization
The aromatic ring features a methoxy group (an electron-donating group via resonance) at the 2-position and a nitro group (a strong electron-withdrawing group) at the 5-position. This specific substitution pattern creates a strong intramolecular "push-pull" dipole. Consequently, the HOMO-LUMO energy gap is lowered, shifting the molecule's absorption spectrum deeper into the UV/Vis range. Exposure to ambient laboratory lighting triggers photoreduction of the nitro group and radical-mediated cleavage of the benzylamine bond.
Figure 1: Primary physicochemical degradation pathways of the free base amine.
Empirical Storage Protocols
The storage requirements for (2-Methoxy-5-nitrophenyl)methanamine depend entirely on its salt form. Converting the free base to a hydrochloride (HCl) salt (CAS: 92203-71-9) protonates the amine (
For researchers utilizing the free base (CAS: 40896-72-8), stringent environmental controls are mandatory to preserve the compound's integrity .
Quantitative Storage Parameters
| Storage Parameter | Free Base (CAS: 40896-72-8) | Hydrochloride Salt (CAS: 92203-71-9) |
| Optimal Temperature | 2°C to 8°C (Refrigerated) | 15°C to 25°C (Room Temperature) |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Ambient Air (Tightly sealed) |
| Light Exposure | Strictly Protected (Amber glass vial) | Protected from direct sunlight |
| Moisture Tolerance | Low (Keep desiccated) | Moderate (Keep dry) |
| Estimated Shelf Life | 12–24 months (Under optimal conditions) | >36 months |
Note: When removing the free base from refrigerated storage, the container must be allowed to equilibrate to room temperature before opening. Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture, accelerating degradation.
Self-Validating Analytical Workflow for Stability Assessment
To ensure the integrity of the compound prior to critical synthetic steps, a stability-indicating assay must be employed. The following protocol is designed as a self-validating system : it utilizes forced degradation (stress testing) alongside a baseline control to calculate a mass balance. If the sum of the degraded peak areas and the remaining API peak area equals the control peak area (>95%), the protocol validates that no volatile degradation products have escaped detection.
Protocol: Stability-Indicating RP-HPLC Assay
Step 1: Sample Preparation
-
Inside an inert-atmosphere glovebox (Argon), accurately weigh 10.0 mg of (2-Methoxy-5-nitrophenyl)methanamine.
-
Dissolve the solid in 10.0 mL of HPLC-grade diluent (Water:Acetonitrile 50:50 v/v) to achieve a 1.0 mg/mL stock solution.
Step 2: Environmental Stressing (ICH Q1A Guidelines) Prepare three separate 1 mL aliquots from the stock solution:
-
Control: Transfer 1 mL into an amber HPLC vial. Store at 4°C.
-
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3%
. Incubate at 25°C for 24 hours. -
Photolytic Stress: Transfer 1 mL into a clear quartz vial. Expose to 1.2 million lux hours of UV/Vis light.
Step 3: Chromatographic Separation
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA ensures the amine remains protonated during the run, preventing peak tailing).
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
Step 4: Detection and Mass Balance Validation
-
Inject 10 µL of each sample into the HPLC system, monitoring absorbance at 254 nm.
-
Integrate the chromatograms. Calculate the mass balance by comparing the total peak area of the stressed samples against the control sample.
Figure 2: Standardized self-validating workflow for forced degradation assessment.
Conclusion
The utility of (2-Methoxy-5-nitrophenyl)methanamine in advanced drug development is undeniable, but its chemical architecture demands rigorous handling. By understanding the nucleophilic and photolytic vulnerabilities of the free base, researchers can implement the necessary inert-atmosphere and temperature-controlled storage protocols. Whenever synthetically permissible, utilizing the hydrochloride salt variant is strongly recommended to bypass these stability bottlenecks and ensure reproducible reaction yields.
References
- World Intellectual Property Organization. "WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith." Google Patents.
-
American Elements. "(2-methoxy-5-nitrophenyl)methanamine hydrochloride | CAS 92203-71-9." American Elements Catalog. URL:[Link]
-
ICH Expert Working Group. "ICH Q1A (R2) Stability testing of new drug substances and products." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. URL:[Link]
The Commercial and Synthetic Landscape of (2-Methoxy-5-nitrophenyl)methanamine in Advanced Drug Discovery
Executive Summary
(2-Methoxy-5-nitrophenyl)methanamine is a highly specialized primary amine that serves as a critical building block in modern medicinal chemistry and chemical biology. Recognized primarily for its utility in the development of irreversible Epidermal Growth Factor Receptor (EGFR) inhibitors and advanced photolabile "caged" compounds, this molecule provides a highly functionalized aromatic scaffold. This whitepaper details its commercial availability, physicochemical profile, and the causal logic behind its de novo synthesis and analytical validation.
Physicochemical Profiling & Commercial Availability
When sourcing (2-Methoxy-5-nitrophenyl)methanamine for high-throughput screening or scale-up synthesis, researchers must navigate various commercial grades. The compound is widely available through specialized chemical suppliers in both its free base and hydrochloride salt forms[1][2]. Sourcing the correct grade is critical, as trace transition metal impurities from upstream synthesis can interfere with downstream cross-coupling reactions.
Table 1: Physicochemical Properties and Commercial Metrics
| Parameter | Specification |
| Chemical Name | (2-Methoxy-5-nitrophenyl)methanamine |
| CAS Number (Free Base) | 40896-72-8[2] |
| CAS Number (HCl Salt) | 92203-71-9[1] |
| Molecular Formula | C8H10N2O3 |
| Molecular Weight | 182.18 g/mol |
| Typical Commercial Purity | ≥95% (Reagent Grade) to >99% (Pharma Grade)[3][4] |
| Key Commercial Suppliers | American Elements, Enamine, Arctom, Howei Pharm[1][2][3][4] |
Mechanistic Utility in EGFR Inhibitor Design
The primary therapeutic application of (2-Methoxy-5-nitrophenyl)methanamine lies in the synthesis of pyrimidine-based irreversible EGFR inhibitors. First-generation wild-type EGFR inhibitors (such as gefitinib and erlotinib) often fail in the clinic due to the emergence of the T790M "gatekeeper" mutation in non-small cell lung cancers (NSCLC)[5].
To overcome this resistance, researchers synthesize irreversible inhibitors that covalently bind to the Cys797 residue in the ATP-binding pocket. The (2-methoxy-5-nitrophenyl)methanamine moiety is coupled with a pyrimidine core via nucleophilic aromatic substitution (SNAr)[5]. The methoxy group provides crucial steric bulk and electron-donating properties that precisely orient the molecule within the mutated kinase domain, dramatically enhancing binding affinity and selectivity.
De Novo Synthesis: The Staudinger Reduction Protocol
While commercially available, custom synthesis of (2-Methoxy-5-nitrophenyl)methanamine is frequently required for isotopic labeling (e.g., 13C or 15N) or derivative generation. The most robust and field-proven method is the Staudinger reduction of 2-(azidomethyl)-1-methoxy-4-nitrobenzene[6].
Causality of Experimental Choices
The Staudinger reduction is explicitly selected over standard catalytic hydrogenation (e.g., Pd/C with H2 gas). Catalytic hydrogenation would indiscriminately reduce the highly sensitive 5-nitro group into an aniline derivative, leading to unwanted polymerization or side reactions. Triphenylphosphine (PPh3) selectively reduces the aliphatic azide to a primary amine via an iminophosphorane intermediate, leaving the aromatic nitro group perfectly intact[6].
Step-by-Step Methodology
-
Reagent Preparation: Dissolve 0.527 g (~2.53 mmol) of 2-(azidomethyl)-1-methoxy-4-nitrobenzene in 6 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere[6].
-
Causality: Anhydrous THF is critical to prevent the premature hydrolysis of the highly reactive phosphazene intermediate.
-
-
Phosphine Addition: Add 0.664 g (2.53 mmol, 1.0 eq) of triphenylphosphine (PPh3) in a single portion[6].
-
Nitrogen Evolution: Stir the reaction mixture at room temperature (25°C) for 12 hours[6].
-
Causality: The formation of the iminophosphorane is thermodynamically driven forward by the irreversible expulsion of nitrogen gas (N2).
-
-
Hydrolysis: Add 2 mL of distilled water to the mixture and stir for an additional 2 hours. This hydrolyzes the iminophosphorane into the desired primary amine and triphenylphosphine oxide (TPPO) byproduct.
-
Acid-Base Workup: Acidify the mixture with 1M HCl to partition the protonated amine into the aqueous layer, leaving the neutral TPPO in the organic layer. Separate the layers, then basify the aqueous layer with saturated NaHCO3 (pH ~8-9)[6].
-
Isolation: Extract the basic aqueous layer with Dichloromethane (DCM) and Ethyl Acetate (EtOAc). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to afford pure (2-methoxy-5-nitrophenyl)methanamine (Typical Yield: ~85%)[6].
Workflow of the selective Staudinger reduction preserving the nitro group.
Quality Control & Self-Validating Systems
To ensure the trustworthiness of the synthesized or purchased batch, a self-validating analytical system must be employed before proceeding to downstream EGFR inhibitor coupling. Proceeding with impure amines will poison palladium catalysts in subsequent steps.
-
1H NMR (400 MHz, CDCl3): The spectrum must show a distinct singlet at ~3.90 ppm (2H) corresponding to the benzylic methylene protons (-CH2-NH2), and a singlet at ~3.98 ppm (3H) for the methoxy group. The aromatic protons should appear between 6.88 and 8.25 ppm[6].
-
LC-MS: A mass-to-charge ratio (m/z) of 183.1 [M+H]+ confirms the exact molecular weight.
-
System Causality: If the benzylic peak at 3.90 ppm shifts upfield or broadens significantly, it serves as an immediate, self-validating indicator of incomplete hydrolysis of the iminophosphorane or unwanted carbamate formation from atmospheric CO2 exposure.
Self-validating analytical workflow for verifying compound purity.
References
-
(2-methoxy-5-nitrophenyl)methanamine hydrochloride | CAS 92203-71-9 , American Elements. 1
-
CAS NO. 40896-72-8 | (2-Methoxy-5-nitrophenyl)methanamine , Arctomsci. 2
-
CAS 40896-72-8 C8H10N2O3 (2-Methoxy-5-nitrophenyl... , Howei Pharm. 3
-
40896-72-8・(2-methoxy-5-nitrophenyl)methanamine , Fujifilm Wako Pure Chemical Corporation. 4
-
WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith , Google Patents. 6
-
WO2011140338A1 - Compounds that modulate egfr activity (T790M focus) , Google Patents. 5
Sources
- 1. americanelements.com [americanelements.com]
- 2. arctomsci.com [arctomsci.com]
- 3. CAS 40896-72-8 | (2-Methoxy-5-nitrophenyl)methanamine,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 4. 40896-72-8・(2-methoxy-5-nitrophenyl)methanamine・(2-methoxy-5-nitrophenyl)methanamine【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith - Google Patents [patents.google.com]
- 6. WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith - Google Patents [patents.google.com]
Methodological & Application
Synthesis of heterocyclic compounds from 2-Methoxy-5-nitroaniline
Title: Application Note: Synthesis of Heterocyclic Compounds from 2-Methoxy-5-nitroaniline
Executive Summary 2-Methoxy-5-nitroaniline (CAS: 99-59-2), also known as 5-nitro-o-anisidine, is a highly versatile aromatic building block. Due to the unique electronic push-pull system created by its electron-donating methoxy and amino groups, juxtaposed with the electron-withdrawing nitro group, it serves as a critical intermediate in the synthesis of complex heterocycles, active pharmaceutical ingredients (APIs), and advanced functional dyes[1]. This application note provides a comprehensive guide to leveraging 2-methoxy-5-nitroaniline in synthetic workflows, focusing on causality-driven protocols, mechanistic logic, and analytical self-validation.
Chemical & Structural Significance
The regiochemistry of 2-methoxy-5-nitroaniline dictates its synthetic utility. The primary amine at the C1 position is highly nucleophilic and easily diazotized, serving as the gateway to azo-linked heterocycles and arylhydrazines[2][3]. Meanwhile, the intact aromatic ring can participate in condensation reactions to form rigid bicyclic systems like 5-nitroquinolines[4]. Furthermore, its derivatives are extensively utilized in the synthesis of zinc(II) carboxylate complexes for antimicrobial applications[5] and as precursors for kinase inhibitors in oncology[6].
Mechanistic Pathways & Workflow Logic
The following diagram illustrates the divergent synthetic pathways originating from 2-methoxy-5-nitroaniline.
Figure 1: Divergent synthetic workflows for generating heterocycles from 2-Methoxy-5-nitroaniline.
Quantitative Data & Reaction Optimization
To ensure reproducibility, the following table summarizes optimized parameters for key transformations based on established literature[2][3][4][5].
| Target Compound Class | Key Intermediate | Reagents / Catalyst | Temp (°C) | Typical Yield (%) | Primary Application |
| Monoazo Disperse Dyes | Diazonium Salt | NaNO2, H₂SO₄, Naphthol | 0–5 | 75–85 | Optics, Textile Dyeing |
| Arylhydrazines | Diazonium Salt | SnCl₂·2H₂O, HCl | -5–0 | 60–70 | Pyrazole/Indole Precursor |
| 5-Nitroquinolines | Schiff Base | Glycerol, I₂, H₂SO₄ | 100–120 | 45–60 | Antimalarial / Oncology |
| Zinc(II) Complexes | Butenamide Ligand | Maleic anhydride, ZnSO₄ | 25 | 70–80 | Antimicrobial Agents |
Detailed Experimental Protocols
Protocol A: Synthesis of (2-Methoxy-5-nitrophenyl)hydrazine (Precursor for Pyrazoles)
Causality & Logic : Arylhydrazines are essential building blocks for synthesizing nitrogen-rich heterocycles like pyrazoles and indoles[3]. The synthesis relies on the generation of a diazonium salt, followed by controlled reduction. Stannous chloride (SnCl₂) is chosen as the reducing agent because it selectively reduces the diazonium nitrogen-nitrogen triple bond to a single bond without cleaving it, and crucially, without reducing the sensitive aromatic nitro group.
Step-by-Step Methodology :
-
Amine Salt Formation : Suspend 2-methoxy-5-nitroaniline (10.0 g, 59.5 mmol) in 50 mL of concentrated HCl and 50 mL of deionized water. Stir vigorously and cool the mixture to 0 °C using an ice-salt bath.
-
Diazotization : Dissolve sodium nitrite (4.5 g, 65.2 mmol) in 15 mL of water. Add this solution dropwise to the amine suspension, maintaining the internal temperature strictly below 5 °C to prevent the decomposition of the diazonium salt into a phenol byproduct. Stir for 45 minutes.
-
Reduction : In a separate flask, dissolve SnCl₂·2H₂O (40.0 g, 177 mmol) in 40 mL of concentrated HCl. Cool to 0 °C.
-
Hydrazine Formation : Add the cold SnCl₂ solution dropwise to the diazonium salt solution. A thick precipitate of the hydrazine hydrochloride will form immediately[3].
-
Isolation : Stir the suspension for an additional 2 hours at 0 °C. Filter the solid via vacuum filtration, wash with cold brine, and dry under a vacuum to yield the product.
Protocol B: Synthesis of Monoazo Dyes via Heterocyclic Coupling
Causality & Logic : Azo dyes are synthesized via electrophilic aromatic substitution. The diazonium ion acts as the electrophile. When coupling with phenols or naphthols, the reaction must be performed in an alkaline medium (pH 9-10) to deprotonate the hydroxyl group, forming a highly electron-rich phenoxide/naphthoxide ion that rapidly attacks the diazonium nitrogen[2].
Step-by-Step Methodology :
-
Diazotization : Diazotize 2-methoxy-5-nitroaniline (4.0 g, 24 mmol) in 6 mL of concentrated H₂SO₄ and 50 mL of water using 10 mL of aqueous sodium nitrite (0.02 mole) at 0–5 °C[2].
-
Coupling Preparation : Dissolve the coupling agent (e.g., 1-hydroxynaphthalene, 3.4 g, 24 mmol) in 50 mL of 10% NaOH solution. Chill to 0–5 °C.
-
Coupling Reaction : Slowly add the cold diazonium solution to the alkaline naphthol solution under vigorous stirring. Maintain the pH above 9 by adding additional NaOH if necessary. A deep red/orange precipitate will form instantly.
-
Maturation & Isolation : Stir the mixture for 1.5 hours at room temperature to ensure complete coupling. Filter the precipitated dye, wash thoroughly with deionized water until the filtrate is neutral, and recrystallize from an ethanol-methanol mixture to yield 2-methoxy-5-nitrophenylazo-4-hydroxynaphthalene (78% yield)[2].
Analytical Self-Validation & Troubleshooting
A robust protocol must be self-validating. Use the following analytical checkpoints to verify reaction success:
-
Thin Layer Chromatography (TLC) : For the azo dye synthesis, monitor the reaction using silica gel plates with an ether/acetone (5:1 v/v) mobile phase. The product typically exhibits an Rf value of ~0.85[2].
-
UV-Visible Spectroscopy : Azo dye formation is confirmed by a massive bathochromic shift. The product will show a strong absorption band in the visible region (λmax 450–550 nm) due to the extended n→π* and π→π* transitions of the -N=N- chromophore[2].
-
Troubleshooting Diazonium Decomposition : If TLC reveals a highly fluorescent spot with a lower Rf than the target dye, it indicates phenol formation (hydrolysis of the diazonium salt). Solution: Ensure the diazotization temperature never exceeds 5 °C and that the coupling reaction is executed immediately after diazonium formation.
References
-
Otutu, J.O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science, 5: 1-8.[Link]
-
Alvarez, M., et al. (2001). New Route to 4,6-Dimethyl-2-Pyridylquinolines from the 4-N-p-Methylphenylamino-4-Pyridyl-1-Butenes. Heterocyclic Communications, 7(4), 323-326.[Link]
- World Intellectual Property Organization. (2018). Amine-substituted heterocyclic compounds as ehmt2 inhibitors and methods of use thereof (WO2018118842A1).
-
Attwood, M. M., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(16), 12866-12883.[Link]
-
Khan, M. S., et al. (2025). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. ResearchGate.[Link]
Sources
- 1. 2-Methoxy-5-nitroaniline | 99-59-2 | Benchchem [benchchem.com]
- 2. scialert.net [scialert.net]
- 3. WO2018118842A1 - Amine-substituted heterocyclic compounds as ehmt2 inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: (2-Methoxy-5-nitrophenyl)methanamine as a Strategic Building Block in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Experimental Protocols
Executive Summary
(2-Methoxy-5-nitrophenyl)methanamine, frequently supplied as its hydrochloride salt (CAS 92203-71-9) or free base (CAS 40896-72-8), is a highly versatile benzylamine derivative utilized extensively in medicinal chemistry. Its unique tri-functional scaffold—comprising a nucleophilic primary amine, an electron-donating methoxy group, and a reducible nitro group—makes it an ideal precursor for synthesizing complex ion channel inhibitors and generating diverse compound libraries. This application note details the chemical rationale, biological applications, and validated protocols for utilizing this building block, specifically focusing on its role in synthesizing the potent amiloride analog 2'-Methoxy-5'-nitrobenzamil (NMBA) [1].
Chemical Rationale & Structural Advantages
As an application scientist, I frequently recommend (2-Methoxy-5-nitrophenyl)methanamine for library design due to the orthogonal reactivity of its functional groups:
-
Benzylic Primary Amine: Acts as a potent nucleophile for amide couplings, reductive aminations, and guanidinylation reactions. The benzylic spacer provides conformational flexibility, allowing the resulting pharmacophore to navigate narrow binding pockets.
-
Methoxy Group (-OCH₃): Provides both steric bulk and a hydrogen-bond acceptor site. In target binding, such as with the Epithelial Sodium Channel (ENaC), this group often anchors the molecule within the hydrophobic/hydrophilic interface of the channel pore.
-
Nitro Group (-NO₂): Serves as a strong electron-withdrawing group that modulates the pKa of the molecule. More importantly, it acts as a masked amine. Post-coupling, the nitro group can be selectively reduced to an aniline, unlocking a secondary site for derivatization (e.g., urea, sulfonamide, or secondary amide formation) without cross-reactivity.
Key Application: Synthesis of Ion Channel Inhibitors (NMBA)
One of the most prominent uses of (2-Methoxy-5-nitrophenyl)methanamine is in the synthesis of 2'-Methoxy-5'-nitrobenzamil (NMBA). NMBA is a photoreactive amiloride analog and a competitive inhibitor of the Na+/H+ antiporter and the Na+/Ca2+ exchanger (NCX)[2].
In cystic fibrosis and hypertension research, NMBA is utilized to block ENaC, thereby regulating sodium influx and fluid balance across epithelial tissues [3]. The synthesis involves coupling a substituted pyrazinoylguanidine core with the (2-Methoxy-5-nitrophenyl)methanamine moiety.
Caption: Signaling pathway illustrating NMBA-mediated inhibition of ENaC and fluid balance regulation.
Key Application: Sequential Functionalization for Library Generation
For high-throughput screening (HTS) library generation, this building block allows for a self-validating, two-stage diversification strategy.
Caption: Experimental workflow for generating diverse chemical libraries via sequential functionalization.
Quantitative Data Summaries
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | (2-Methoxy-5-nitrophenyl)methanamine |
| CAS Number (Free Base) | 40896-72-8 |
| CAS Number (HCl Salt) | 92203-71-9 |
| Molecular Formula | C8H10N2O3 (Free Base) |
| Molecular Weight | 182.18 g/mol (Free Base) |
| PubChem CID | 75480632 (HCl Salt) |
Table 2: Solubility and Stock Solution Preparation (Based on NMBA/Amiloride Analogs) [4]
| Solvent | Max Concentration (mg/mL) | Max Concentration (mM) | Application Notes |
|---|---|---|---|
| Water | ~1.33 | ~5.0 | Gentle warming required; prone to precipitation. |
| Anhydrous DMSO | >26.0 | >100.0 | Recommended for long-term storage; prevents hydrolysis. |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 | ~1.5 | Prepare fresh; aqueous solutions degrade within 24 hours. |
Experimental Protocols
Protocol A: Amide Coupling / Guanidinylation (Synthesis of NMBA-like Scaffolds)
Causality Note: The addition of N,N-Diisopropylethylamine (DIPEA) is critical in this step to neutralize the hydrochloride salt of the starting material, liberating the nucleophilic free amine. DMF is chosen as the solvent due to its ability to solubilize highly polar guanidine intermediates.
Materials:
-
(2-Methoxy-5-nitrophenyl)methanamine HCl (1.0 eq)
-
Carboxylic acid or Pyrazinoylguanidine derivative (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Step-by-Step Procedure:
-
Activation: Dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Stir at room temperature for 15 minutes to form the active ester.
-
Free-Basing: In a separate vial, suspend (2-Methoxy-5-nitrophenyl)methanamine HCl (1.0 eq) in DMF and add DIPEA (3.0 eq). Sonicate briefly until fully dissolved.
-
Coupling: Dropwise add the amine solution to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 4–6 hours. Monitor completion via LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Selective Nitro Reduction for Library Expansion
Causality Note: Tin(II) chloride (SnCl₂) is specifically chosen over Palladium on Carbon (Pd/C) catalytic hydrogenation. Benzylamines are highly susceptible to C-N bond cleavage (debenzylation) under hydrogenolysis conditions. SnCl₂ ensures selective reduction of the nitro group to an aniline without degrading the benzylic scaffold.
Materials:
-
Nitro-benzylamide intermediate from Protocol A (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)
-
Absolute Ethanol
-
Ethyl Acetate / 1N NaOH
Step-by-Step Procedure:
-
Dissolution: Dissolve the nitro-intermediate in absolute ethanol (0.1 M).
-
Reagent Addition: Add SnCl₂·2H₂O (5.0 eq) in one portion.
-
Heating: Heat the mixture to 70°C under reflux for 2–3 hours. The solution will typically turn from yellow to a pale, clear solution as the aniline forms.
-
Neutralization (Critical Step): Cool to room temperature and concentrate the ethanol. Dilute the residue in Ethyl Acetate. Slowly add 1N NaOH until the aqueous layer reaches pH 10-11. Why? SnCl₂ forms a thick emulsion of tin salts; strong base converts these into water-soluble stannate ions, allowing for clean phase separation.
-
Extraction: Extract the free aniline into the Ethyl Acetate layer. Wash with brine, dry over Na₂SO₄, and concentrate. The resulting aniline is ready for immediate urea/sulfonamide derivatization.
Protocol C: Preparation of Biological Stock Solutions (NMBA Analogs)
Causality Note: Anhydrous DMSO is mandated for stock solutions because trace water can precipitate highly lipophilic amiloride analogs and accelerate degradation. Aqueous dilutions must be made immediately prior to the assay to prevent compound crashing.
Step-by-Step Procedure:
-
Weighing: Carefully weigh 5.0 mg of the synthesized NMBA analog in a sterile, low-bind microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous DMSO to yield a 50 mM stock solution.
-
Homogenization: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 2 minutes.
-
Storage: Aliquot the stock into 20 µL single-use volumes to avoid freeze-thaw cycles. Store at -20°C in the dark (NMBA is photoreactive).
-
Assay Application: On the day of the experiment, dilute the DMSO stock 1:1000 directly into pre-warmed cell culture media (final DMSO concentration 0.1%) while vortexing to prevent localized precipitation.
References
-
Title: Utilization of amiloride analogs for characterization and labeling of the plasma membrane Na+/H+ antiporter from Dunaliella salina Source: PubMed (Biochemistry, 1994) URL: [Link]
-
Title: Characterization and localization of epithelial Na+ channels in toad urinary bladder Source: PubMed (American Journal of Physiology, 1993) URL: [Link]
Application Note: (2-Methoxy-5-Nitrophenyl)methanamine as a Key Building Block in the Synthesis of Mutant-Selective Kinase Inhibitors
Executive Summary
(2-Methoxy-5-nitrophenyl)methanamine (also known as 2-methoxy-5-nitrobenzylamine, CAS: 92203-71-9)[1] has emerged as a highly versatile and critical intermediate in the design of next-generation targeted therapies. It is prominently utilized in the synthesis of 2,4-diaminopyrimidine-based kinase inhibitors, specifically those designed to target drug-resistant Epidermal Growth Factor Receptor (EGFR) mutations (e.g., L858R and T790M) in non-small cell lung cancer (NSCLC)[2]. This application note provides drug development professionals with a comprehensive guide to the mechanistic rationale, synthetic workflows, and validated protocols for incorporating this building block into covalent kinase inhibitors.
Mechanistic Rationale & Structural Advantages
In rational drug design, the 2,4-diaminopyrimidine scaffold is a privileged structure that competitively binds to the ATP-binding pocket (hinge region) of kinases. The strategic incorporation of the (2-methoxy-5-nitrophenyl)methanamine side chain at the C2 position of the pyrimidine core offers three profound advantages:
-
Enhanced Nucleophilicity for Milder SNAr: Traditional syntheses using aniline derivatives are hindered by weak nucleophilicity, often requiring harsh conditions (>100°C) or expensive Palladium-catalyzed Buchwald-Hartwig cross-coupling[3]. In contrast, the benzylamine moiety (-CH₂NH₂) of (2-methoxy-5-nitrophenyl)methanamine is highly nucleophilic. This allows Nucleophilic Aromatic Substitution (SNAr) to proceed rapidly at room temperature, which is critical for preserving sensitive functional groups on the pyrimidine core (such as isopropylsulfonyl moieties)[2].
-
Steric and Electronic Tuning in the Specificity Pocket: The methoxy (-OCH₃) group acts as a precise steric determinant. In the context of the T790M "gatekeeper" mutation, the wild-type threonine is replaced by a bulkier methionine. The spatial orientation provided by the methoxy-substituted benzylamine helps the inhibitor selectively navigate this altered binding pocket, achieving up to 100-fold selectivity for mutant EGFR over wild-type EGFR[2].
-
Latent Warhead Attachment Point: The nitro (-NO₂) group serves as a highly stable, masked amine. Following the primary SNAr coupling, the nitro group can be selectively reduced to an aniline and subsequently acylated with an electrophile (e.g., acryloyl chloride). This generates an irreversible Michael acceptor warhead designed to covalently bind to the Cys797 residue in the EGFR active site[2].
Pathway Visualization
The diagram below illustrates the biological rationale for developing these inhibitors, highlighting the specific intervention point within the oncogenic signaling cascade.
Fig 1: Intervention of mutant-selective covalent inhibitors in the EGFR signaling cascade.
Synthetic Workflow and Experimental Protocols
The transformation of the raw building blocks into a highly selective covalent inhibitor follows a robust three-step logical workflow.
Fig 2: Three-step synthetic workflow for generating covalent kinase inhibitors.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Chemoselective coupling of (2-methoxy-5-nitrophenyl)methanamine with a 2,5-dichloro-pyrimidine intermediate[2].
Reagents:
-
2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine (1.0 eq, 10.76 mmol)[3]
-
(2-Methoxy-5-nitrophenyl)methanamine (2.0 eq, 21.53 mmol)[2]
-
N,N-Diisopropylethylamine (DIPEA) or DBEA (1.5 eq, 16.14 mmol)[2]
-
Anhydrous 1,4-Dioxane (5 mL)[2]
Step-by-Step Methodology:
-
Preparation: Suspend (2-methoxy-5-nitrophenyl)methanamine (0.392 g) in anhydrous 1,4-dioxane (5 mL) in a round-bottom flask to form a uniform mixture[2].
-
Base Addition: Add the tertiary amine base (e.g., DIPEA or DBEA, 0.3 mL) dropwise to the mixture[2].
-
Causality: The tertiary amine acts as a non-nucleophilic proton sponge. It neutralizes the HCl generated during the SNAr reaction, preventing the protonation and subsequent deactivation of the primary aliphatic amine nucleophile.
-
-
Activation: Stir the mixture at room temperature (20–25°C) for 15 minutes to ensure complete homogenization and base distribution[2].
-
Coupling: Add the pyrimidine core (2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine, 0.371 g) in a single portion[2].
-
Reaction: Stir the reaction continuously at room temperature.
-
Causality: Because the benzylamine is highly nucleophilic, thermal activation is unnecessary. Running the reaction at room temperature prevents the degradation of the sensitive isopropylsulfonyl group and avoids off-target substitution at the C5-chloro position.
-
-
Workup: Once complete (monitored by TLC/LCMS), partition the mixture between dichloromethane (DCM) and aqueous NaHCO₃. Extract the aqueous layer with ethyl acetate and additional DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo to afford the pure coupled intermediate (typically >85% yield)[2].
Protocol 2: Nitro Reduction and Warhead Installation
Objective: Unmask the latent amine and install the irreversible Michael acceptor.
Step-by-Step Methodology:
-
Reduction: Dissolve the intermediate from Protocol 1 in an Ethanol/Water mixture (4:1). Add Iron powder (5.0 eq) and Ammonium Chloride (0.5 eq). Reflux the mixture for 2 hours.
-
Causality: Fe/NH₄Cl is chosen over Pd/C hydrogenation to prevent the accidental hydrodehalogenation of the remaining C5-chlorine on the pyrimidine ring. Filter through Celite to remove iron salts and concentrate to yield the aniline derivative.
-
-
Acrylation: Dissolve the aniline intermediate in anhydrous THF and cool strictly to 0°C using an ice bath. Add DIPEA (1.2 eq), followed by the slow, dropwise addition of acryloyl chloride (1.05 eq).
-
Causality: Strict temperature control (0°C) and tight stoichiometric limitation of the highly reactive acryloyl chloride are mandatory to prevent over-acylation (di-acrylamide formation) at the aniline nitrogen.
-
-
Isolation: Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, and purify via flash chromatography to yield the final mutant-selective kinase inhibitor.
Quantitative Data Summaries
Table 1: Comparative Reaction Conditions for C2-Pyrimidine Substitution Demonstrating the synthetic advantage of the benzylamine moiety over traditional anilines.
| Amine Nucleophile Type | Example Compound | Catalyst Required | Reaction Temp. | Typical Yield |
| Aromatic (Aniline) | 2-Methoxy-5-nitroaniline | Pd(OAc)₂ / Xantphos[3] | 100°C - 150°C | 40% - 60% |
| Aliphatic (Benzylamine) | (2-Methoxy-5-nitrophenyl)methanamine | None (Base only)[2] | Room Temp (20°C) | > 85% |
Table 2: Pharmacological Profile of Resulting Inhibitors Highlighting the impact of the methoxy-substituted benzylamine linker on kinase selectivity[2].
| Target Kinase | Genotype | IC₅₀ (Mutant) | IC₅₀ (Wild-Type) | Selectivity Window |
| EGFR | L858R / T790M | < 10 nM | > 1000 nM | > 100-fold |
| EGFR | Exon 19 Deletion | < 15 nM | > 1000 nM | > 60-fold |
References
- Title: WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith | Source: Google Patents (Gatekeeper Pharmaceuticals, Inc.)
- Title: (2-methoxy-5-nitrophenyl)
- Title: WO2020259553A1 - Combination of fak inhibitor and btk inhibitor for treating a disease | Source: Google Patents | URL
Sources
- 1. americanelements.com [americanelements.com]
- 2. WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith - Google Patents [patents.google.com]
- 3. WO2020259553A1 - Combination of fak inhibitor and btk inhibitor for treating a disease - Google Patents [patents.google.com]
Application Note: Advanced Synthesis and Application of 4-Fluoro-2-Methoxy-5-Nitrophenol in Linzagolix Development
Document Type: Technical Application Note & Standard Operating Protocol (SOP) Target Audience: Process Chemists, API Development Scientists, and Pharmacologists Compound: 4-Fluoro-2-Methoxy-5-Nitrophenol (CAS: 935286-13-8)
Executive Summary
The relentless demand for high-purity Active Pharmaceutical Ingredients (APIs) requires the continuous evolution of synthetic methodologies. 4-Fluoro-2-methoxy-5-nitrophenol is a critical, highly functionalized building block utilized in the synthesis of Linzagolix (Yselty), a potent, orally bioavailable gonadotropin-releasing hormone (GnRH) receptor antagonist [1].
Historically, the synthesis of this intermediate via batch processing presented severe bottlenecks, including prolonged reaction times, poor regioselectivity, and critical thermal safety hazards during nitration. This application note details the mechanistic rationale behind Linzagolix's efficacy and provides a validated, self-consistent protocol for a three-step continuous flow synthesis of 4-fluoro-2-methoxy-5-nitrophenol. By transitioning from batch to flow chemistry, researchers can achieve a total residence time of just 234 seconds with an overall yield exceeding 85% [1].
Pharmacological Context: The Role of Linzagolix
To understand the stringent purity requirements for 4-fluoro-2-methoxy-5-nitrophenol, one must understand its downstream application. Linzagolix is prescribed for the management of estrogen-dependent conditions, notably uterine fibroids and endometriosis [2].
Mechanistic Rationale
Linzagolix acts as a competitive, non-peptide antagonist at the GnRH receptors in the anterior pituitary gland. By blocking endogenous GnRH, it rapidly suppresses the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This cascade induces a dose-dependent reduction in ovarian estrogen and progesterone production, thereby starving hormone-dependent fibroids of the endocrine signals required for growth [3].
The 4-fluoro-2-methoxy-5-nitrophenol intermediate forms the critical substituted phenyl ether linkage in the Linzagolix molecule. Specifically, the phenolic hydroxyl group is alkylated with a benzyl chloride derivative, while the nitro group is subsequently reduced to an aniline to construct the thienopyrimidine-2,4-dione core.
Caption: Mechanism of Linzagolix: Competitive antagonism of pituitary GnRH receptors.
Chemical Synthesis: Overcoming Batch Limitations
The direct nitration of 4-fluoro-2-methoxyphenol is highly problematic. The strongly activating nature of the free phenolic hydroxyl group leads to rapid over-nitration (di-nitro impurities) and oxidative degradation of the aromatic ring. Furthermore, batch nitration reactions are notoriously exothermic; poor heat dissipation at scale can lead to thermal runaway.
To circumvent this, a Three-Step Continuous Flow Synthesis was developed [1]:
-
Esterification (Protection): The hydroxyl group is masked as a carbonate ester. This dampens the electron density of the ring, directing the incoming nitronium ion (
) exclusively to the 5-position (para to the methoxy group). -
Nitration: Utilizing a mixed acid system (
) within a microreactor. The high surface-area-to-volume ratio of the flow reactor ensures instantaneous heat transfer, preventing localized hot spots and suppressing the formation of di-nitro impurities. -
Hydrolysis (Deprotection): A homogeneous alkaline hydrolysis removes the carbonate protecting group, yielding the target 4-fluoro-2-methoxy-5-nitrophenol.
Caption: Three-step continuous flow synthesis workflow for 4-fluoro-2-methoxy-5-nitrophenol.
Quantitative Data & Process Optimization
The transition to continuous flow microreactors provides a self-validating system where residence time (
Table 1: Comparison of Nitration Parameters (Batch vs. Continuous Flow)
| Parameter | Traditional Batch Process | Continuous Flow Process | Mechanistic Advantage |
| Reaction Time | 2 - 4 Hours | 48 Seconds (Nitration step) | Micro-mixing accelerates kinetics. |
| Total Residence Time | > 12 Hours (3 steps) | 234 Seconds (Total) | Eliminates intermediate isolation. |
| Temperature Control | Poor (Hot spots common) | Isothermal (20 °C) | High heat-transfer coefficient prevents degradation. |
| Di-nitro Impurities | 2.0% - 5.0% | < 0.1% | Precise stoichiometric control of |
| Overall Yield | ~65% | 85.6% | Reduced side-reactions and mechanical losses. |
Experimental Protocol: Continuous Flow Synthesis
The following protocol is designed for a standard laboratory-scale continuous flow reactor system (e.g., PTFE or Hastelloy microreactor coils) equipped with high-precision syringe or HPLC pumps.
Step 1: Continuous Esterification (Protection)
Causality: Protecting the phenol as a propyl carbonate prevents oxidative cleavage during the harsh nitration step.
-
Preparation of Stream A: Dissolve 4-fluoro-2-methoxyphenol (1.0 equiv) and pyridine (1.2 equiv) in 1,2-dichloroethane (DCE) to achieve a 1.0 M solution.
-
Preparation of Stream B: Prepare a 1.1 M solution of propyl chloroformate in DCE.
-
Execution: Pump Stream A and Stream B at equal flow rates into a T-mixer, leading into a reactor coil maintained at 25 °C.
-
Validation: Ensure the residence time (
) is set to 60 seconds. In-line IR or UV monitoring should confirm the disappearance of the broad phenolic O-H stretch (~3300 cm⁻¹).
Step 2: Continuous Nitration
Causality: The viscosity of the DCE stream at low temperatures can impede mixing. Maintaining the reactor at 20 °C with a specific sulfuric/nitric acid ratio ensures rapid generation of the nitronium ion without freezing the organic stream, preventing the formation of unreacted starting material or di-nitro impurities [1].
-
Preparation of Mixed Acid (Stream C): Carefully mix concentrated
and fuming at a molar ratio of 2.1:1. Safety Note: Highly exothermic; perform under strict cooling. -
Execution: Introduce the organic effluent from Step 1 and the Mixed Acid (Stream C) into a high-efficiency micromixer.
-
Parameters: Set the flow rates such that the molar ratio of
to the protected substrate is 1.1:1. Maintain the reactor coil strictly at 20 °C. -
Validation: Calibrate the pump rates to achieve a residence time (
) of exactly 48 seconds. Quench a small aliquot offline in ice water; LC-MS should indicate >98% conversion to the 5-nitro derivative.
Step 3: Homogeneous Continuous Hydrolysis (Deprotection)
Causality: Traditional batch hydrolysis uses packed-bed reactors with solid
-
Preparation of Stream D: Prepare a 2.0 M solution of
in a Methanol/Water mixture (1:1 v/v). -
Execution: Merge the nitrated effluent from Step 2 with Stream D.
-
Parameters: Route the mixture through a heated reactor coil set to 60 °C with a residence time (
) of 126 seconds. -
Workup: Direct the final effluent into a continuous liquid-liquid separator. Neutralize the aqueous phase, extract the product into ethyl acetate, and evaporate to yield pure 4-fluoro-2-methoxy-5-nitrophenol as a crystalline solid. Total process yield: ~85.6%.
Conclusion
The synthesis of 4-fluoro-2-methoxy-5-nitrophenol is a masterclass in applying modern process chemistry to solve complex pharmaceutical supply chain challenges. By understanding the mechanistic vulnerabilities of the molecule—specifically its propensity for over-nitration—scientists can leverage continuous flow chemistry to tightly control reaction kinetics and thermodynamics. This protocol not only drastically reduces production time from hours to minutes but also establishes a highly reproducible, safe, and scalable pathway for the manufacturing of Linzagolix.
References
-
Gong, T., Ji, F., Shi, Y., Dong, Y., Xia, Y., Wu, F., & Zha, X. (2024). "Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix." Organic Process Research & Development, 29(1), 146-154. Available at:[Link]
-
Donnez, J., & Dolmans, M. M. (2021). "Endometriosis and Medical Therapy: From Progestogens to Progesterone Resistance to GnRH Antagonists: A Review." Journal of Clinical Medicine, 10(5), 1085. Available at:[Link]
-
Wikipedia Contributors. (2024). "Linzagolix." Wikipedia, The Free Encyclopedia. Available at:[Link]
Application Note: Synthesis and Characterization of Azo Dyes Derived from 2-Methoxy-5-nitroaniline
Introduction and Mechanistic Principles
2-Methoxy-5-nitroaniline (also known chemically as 2-amino-4-nitroanisole or commercially as Fast Red B base) is a highly versatile aromatic amine utilized as a primary diazo precursor in the synthesis of advanced disperse azo dyes[1]. For drug development professionals and materials scientists, the structural asymmetry of this precursor offers unique electronic properties. The methoxy group (-OCH₃) acts as an electron-donating group via resonance, while the nitro group (-NO₂) exerts a strong electron-withdrawing effect[2]. This "push-pull" electronic configuration stabilizes the intermediate diazonium salt against premature decomposition while maintaining sufficient electrophilicity to drive the subsequent azo coupling reaction[1].
Recent advancements have expanded the utility of 2-methoxy-5-nitroaniline-derived dyes beyond standard textile coloring (polyester and nylon) into functionalized materials, including mosquito-repellent, antibacterial, and UV-protective fabrics[3].
Synthesis Workflow
The synthesis of azo dyes from 2-methoxy-5-nitroaniline follows a highly controlled, two-phase electrophilic aromatic substitution pathway: diazotization followed by azo coupling.
Figure 1: Mechanistic workflow for the synthesis of azo dyes from 2-methoxy-5-nitroaniline.
Self-Validating Experimental Protocols
Protocol A: Diazotization of 2-Methoxy-5-nitroaniline
Objective: Convert the primary aromatic amine into a reactive diazonium electrophile without inducing thermal degradation.
Step-by-Step Methodology:
-
Dissolution: Suspend 4.0 g (0.024 mol) of 2-methoxy-5-nitroaniline in 50 mL of distilled water. Slowly add 6 mL of concentrated sulfuric acid (H₂SO₄) with continuous stirring[1].
-
Causality: Sulfuric acid is preferred over hydrochloric acid for this specific weakly basic nitroaniline to ensure complete protonation and dissolution, preventing the precipitation of unreactive amine salts[2].
-
-
Thermal Control: Transfer the reaction flask to an ice-water bath and lower the temperature to 0–5 °C[2].
-
Causality: Diazonium salts are thermodynamically unstable. Temperatures above 5 °C provide sufficient activation energy for the diazonium ion to expel nitrogen gas (N₂), degrading the intermediate into an unreactive phenol derivative.
-
-
Nitrous Acid Generation: Prepare a solution of sodium nitrite (NaNO₂, 0.02 mol) in 10 mL of water. Add this dropwise to the acidic amine solution over 20–30 minutes while maintaining the temperature strictly below 5 °C[1].
-
Self-Validation (Reaction Completion): After 30 minutes, extract a 0.5 mL aliquot and treat it with a solution of 4-(N,N-dimethylamino)benzaldehyde.
-
Validation Logic: This reagent generates a distinct color if any undiazotized primary aromatic amine remains[1]. A colorless or negative result confirms 100% conversion to the diazonium salt.
-
-
Quenching: Add 0.15 g (0.003 mol) of urea solution to the mixture[1].
-
Causality: Excess nitrous acid (HNO₂) must be destroyed. If left unquenched, HNO₂ will act as a nitrosating agent during the coupling phase, creating unwanted by-products and reducing the purity of the final dye[1].
-
Protocol B: Azo Coupling Reaction
Objective: Execute an electrophilic aromatic substitution between the diazonium salt and an electron-rich aromatic coupler.
Step-by-Step Methodology:
-
Coupler Preparation: Dissolve the chosen coupling component (e.g., 0.10 mol of 3-aminophenol or 4-hydroxycoumarin) in a highly alkaline solution containing 1.0 g of sodium hydroxide (NaOH)[2].
-
Causality: For phenolic and coumarin-based couplers, an alkaline pH (typically 8–10) deprotonates the hydroxyl group to form a phenoxide ion. The negative charge dramatically increases the electron density of the aromatic ring, maximizing its nucleophilicity and directing the incoming diazonium electrophile to the ortho or para positions[3].
-
-
Coupling: Slowly add the cold diazonium salt solution (from Protocol A) dropwise into the vigorously stirred, well-cooled (0–5 °C) alkaline coupler solution over 5–10 minutes[2].
-
Self-Validation (Coupling Exhaustion): Perform a spot test on filter paper.
-
Validation Logic: A colorless bleeding edge surrounding the colored precipitate spot indicates that the diazonium salt has been completely consumed.
-
-
Isolation: Allow the mixture to stir for an additional 2 hours to ensure maximum precipitation. Filter the precipitated dye under vacuum, wash extensively with cold distilled water to remove unreacted salts, and dry in a desiccator[2].
Quantitative Data & Dye Characteristics
The optical and functional properties of the resulting monoazo dyes are heavily dictated by the choice of the coupling component. Table 1 summarizes the characteristics of dyes synthesized using 2-methoxy-5-nitroaniline as the diazo precursor.
Table 1: Spectral and Functional Properties of 2-Methoxy-5-nitroaniline Derived Azo Dyes
| Coupling Component | Dye Class | Visual Color | Target Application / Functionality | Reference |
| 1-Hydroxynaphthalene | Monoazo Disperse | Orange | Dyeing of polyester and nylon fibers | [1] |
| 2-Hydroxynaphthalene | Monoazo Disperse | Red-Orange | High-affinity dyeing of synthetic polymers | [1] |
| 3-Aminophenol | Monoazo Disperse | Yellow-Orange | Polyester dyeing with high solvatochromic stability | [1],[2] |
| 4-Hydroxycoumarin | Functional Disperse | Yellow | Mosquito repellent (100% efficacy), Antibacterial (>94%) | [3] |
| 1,3-Diaminobenzene | Monoazo Disperse | Yellow | Textile coloring with narrow half-band width (brighter hue) | [1] |
Note: The narrow half-band widths observed in specific couplers (e.g., 1,3-diaminobenzene) correlate directly with brighter, more vibrant hues compared to dyes with broader absorption curves[1].
References
-
Otutu, J.O., & Osabohien, E. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Asian Journal of Materials Science.[Link]
-
Otutu, J.O., & Osabohien, E. (2009). Disperse dyes derived from 2-methoxy-5-nitroaniline: Synthesis of intermediates and dyes. Orient J Chem. [Link]
-
Taylor & Francis. (2022). Synthesis of novel, coumarin-based, mosquito repellent-cum-multifunctional azo disperse dye for functional dyeing of polyester. Taylor & Francis Online. [Link]
Sources
Application Notes and Protocols for the Electrophilic Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide
Abstract
This comprehensive guide details the experimental setup for the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide, a key transformation in the synthesis of valuable pharmaceutical intermediates such as 4-fluoro-2-methoxy-5-nitroaniline.[1][2][3][4][5] This document provides an in-depth analysis of the reaction mechanism, a meticulously detailed experimental protocol, and robust safety procedures. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocols described herein are designed to be self-validating, with an emphasis on explaining the rationale behind each experimental choice to ensure reproducibility and safety.
Introduction: Synthetic Utility and Mechanistic Considerations
The introduction of a nitro group (—NO₂) onto an aromatic ring via electrophilic aromatic substitution is a fundamental and powerful tool in organic synthesis.[6][7] The resulting nitroaromatic compounds are versatile precursors for a wide array of functional groups, most notably amines, which are ubiquitous in pharmaceuticals. The target molecule of this protocol, N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, is a direct precursor to 4-fluoro-2-methoxy-5-nitroaniline, an important building block in medicinal chemistry.[1][2][3][4][5]
The regioselectivity of the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide is governed by the electronic and steric effects of the substituents on the aromatic ring. The acetamido (—NHCOCH₃) and methoxy (—OCH₃) groups are both activating, ortho, para-directing groups.[8] Conversely, the fluorine atom is a deactivating but also ortho, para-directing substituent.[8] The interplay of these directing effects, with the bulky acetamido and methoxy groups sterically hindering the positions ortho to them, and the strong activation of the methoxy group, favors the introduction of the nitro group at the C5 position, which is ortho to the methoxy group and meta to the acetamido group.
Reaction Mechanism: The Formation of the Nitronium Ion and Electrophilic Attack
The nitration of N-(4-fluoro-2-methoxyphenyl)acetamide proceeds via a classic electrophilic aromatic substitution mechanism. The key electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[6][9]
Step 1: Generation of the Nitronium Ion Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich aromatic ring of N-(4-fluoro-2-methoxyphenyl)acetamide attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.
Step 3: Deprotonation and Re-aromatization A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.
Caption: Reaction mechanism for the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of substituted acetanilides.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-(4-fluoro-2-methoxyphenyl)acetamide | ≥98% | Commercially Available | Starting material |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | ACS Reagent Grade | Dehydrating and catalyst |
| Fuming Nitric Acid (HNO₃) | ≥90% | ACS Reagent Grade | Nitrating agent |
| Deionized Water | High Purity | In-house | For work-up |
| Crushed Ice | - | In-house | For quenching |
| Dichloromethane (CH₂Cl₂) | ACS Reagent Grade | For extraction | |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | - | In-house | For neutralization |
| Saturated Sodium Chloride Solution (Brine) | - | In-house | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous | ACS Reagent Grade | Drying agent |
Equipment
-
Round-bottom flask (250 mL) equipped with a magnetic stir bar
-
Dropping funnel
-
Ice-salt bath
-
Thermometer
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Procedure
Safety First: This reaction is highly exothermic and involves the use of corrosive and strong oxidizing acids.[9][10][11] All operations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, must be worn at all times.[10]
-
Dissolution of the Starting Material: In a 250 mL round-bottom flask, add N-(4-fluoro-2-methoxyphenyl)acetamide (10.0 g, 54.6 mmol).
-
Acidic Solvent: Carefully add concentrated sulfuric acid (50 mL) to the flask while stirring. The mixture may warm up slightly.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range throughout the addition of the nitrating agent to control the exothermicity and prevent the formation of byproducts.[6]
-
Addition of Nitrating Agent: Add fuming nitric acid (4.5 mL, ~109 mmol) dropwise to the stirred solution via a dropping funnel over a period of 30-45 minutes. Ensure the internal temperature does not exceed 5 °C.[1]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (200 g) with vigorous stirring. This will precipitate the crude product.[12]
-
Isolation of the Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C to a constant weight. A typical yield of the crude product is in the range of 75-85%.[1]
-
Purification (Optional): If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography.
Sources
- 1. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 2. 4-Fluoro-2-methoxy-5-nitroaniline | C7H7FN2O3 | CID 57429072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-fluoro-2-Methoxy-5-nitroaniline | 1075705-01-9 [chemicalbook.com]
- 5. sfdchem.com [sfdchem.com]
- 6. jcbsc.org [jcbsc.org]
- 7. vapourtec.com [vapourtec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fiveable.me [fiveable.me]
- 10. m.youtube.com [m.youtube.com]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: One-Pot Synthesis of 2-Methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide
Introduction & Mechanistic Rationale
The compound 2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide (CAS No. 63470-85-9) is a highly valued active pharmaceutical ingredient (API) intermediate. It is primarily utilized in the synthesis of Febantel , a broad-spectrum veterinary anthelmintic prodrug developed for the treatment of parasitic nematode infections in livestock and companion animals[1]. Once administered, Febantel undergoes in vivo cyclization and hepatic oxidation to form the active antiparasitic agents fenbendazole and oxfendazole[2].
Historically, the amidation of 2-nitro-5-(phenylthio)aniline required the pre-synthesis and isolation of methoxyacetyl chloride[2]. However, isolated methoxyacetyl chloride is highly corrosive, moisture-sensitive, and poses severe occupational hazards. To optimize industrial scalability and safety, we present a one-pot synthesis methodology[3].
In this optimized workflow, methoxyacetic acid is converted to methoxyacetyl chloride in situ using thionyl chloride (SOCl₂) in a non-polar solvent (chlorobenzene). By utilizing N,N-diisopropylethylamine (DIPEA) as an acid-binding agent, the highly reactive acid chloride immediately couples with the aniline derivative in the same reactor[3]. This self-contained system eliminates the need to isolate toxic intermediates, significantly reduces solvent waste, and drives the reaction yield to >94%[3].
Pathway Visualizations
Fig 1: One-pot in situ generation of methoxyacetyl chloride and subsequent amidation.
Fig 2: Metabolic activation pathway of Febantel into fenbendazole and oxfendazole.
Quantitative Data & Stoichiometry
Table 1: Reagent Stoichiometry for One-Pot Synthesis
| Reagent | MW ( g/mol ) | Mass (g) | Moles | Equivalents | Role |
|---|---|---|---|---|---|
| 2-Nitro-5-(phenylthio)aniline | 246.29 | 75.0 | 0.30 | 1.00 | Limiting Reactant |
| Methoxyacetic acid | 90.08 | 29.73 | 0.33 | 1.10 | Acylating Precursor |
| Thionyl chloride | 118.97 | 41.64 | 0.35 | 1.16 | Chlorinating Agent |
| N,N-Diisopropylethylamine | 129.24 | 12.93 | 0.10 | 0.33 | Acid-Binding Agent |
| Chlorobenzene | 112.56 | 250.0 | - | 3.3x (w/w) | Non-polar Solvent |
Table 2: Expected Analytical Specifications [3]
| Parameter | Specification / Expected Result |
|---|---|
| Appearance | Pale yellow crystalline solid |
| Yield | 94.6% – 94.8% |
| GC Purity | ≥ 99.8% |
| Melting Point | 111.2 – 112.5 °C |
| ¹H NMR (DMSO-d₆) | δ 10.96(s,1H), 8.24(s,1H), 8.07(d,1H), 7.51-7.61(m,5H), 6.93(t,1H), 4.02(s,2H), 3.37(s,3H) |
Experimental Protocol (Self-Validating System)
This step-by-step methodology is adapted from optimized industrial parameters[3] and incorporates strict In-Process Controls (IPCs) to ensure a self-validating workflow.
-
Reactor Preparation: To a dry, 1000 mL 4-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 250 g of chlorobenzene.
-
Reagent Loading: Add 75.0 g of 2-nitro-5-(phenylthio)aniline, 29.73 g of methoxyacetic acid, and 12.93 g of DIPEA to the solvent. Initiate moderate stirring (250 rpm).
-
Thermal Equilibration: Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
In Situ Chlorination: Carefully add 41.64 g of thionyl chloride dropwise via the dropping funnel over a period of 4 hours.
-
Causality Check: Maintain the internal temperature strictly between 65–80 °C during addition to prevent thermal runaway and minimize the formation of colored degradation byproducts.
-
-
Amidation Reflux: Upon completion of the SOCl₂ addition, raise the internal temperature to 132 °C (reflux) and maintain for 5 hours.
-
IPC 1 (Reaction Completion): Sample the organic phase after 4.5 hours. Analyze via HPLC. The reaction is deemed complete when the residual 2-nitro-5-(phenylthio)aniline peak is < 0.5% (Area %). If > 0.5%, continue refluxing for an additional hour.
-
-
Quenching: Cool the reaction mixture to 85 °C. Slowly add 65 g of deionized water dropwise over 1 hour.
-
IPC 2 (Quench Validation): Check the pH of the aqueous phase. It must be highly acidic (pH < 1), confirming the complete destruction of excess SOCl₂ into HCl and SO₂.
-
-
Phase Separation: Transfer the mixture to a separatory funnel, allow it to settle for 30 minutes, and discard the lower aqueous layer (containing inorganic salts and DIPEA-HCl).
-
Solvent Recovery: Concentrate the upper organic layer under reduced pressure (approx. 50 mbar, 60 °C) to recover approximately 212 g of chlorobenzene.
-
Crystallization: To the concentrated residue, add 260 g of isopropanol (anti-solvent). Cool the mixture to 25 °C and stir continuously for 1 hour to induce crystallization.
-
Filtration: Filter the pale yellow precipitate under vacuum. Wash the filter cake with 30 g of cold isopropanol to remove residual chlorobenzene and trace impurities.
-
Drying: Dry the solid in a vacuum oven at 80 °C for 16 hours.
-
IPC 3 (Loss on Drying): Perform an LOD test. The product is validated for final packaging when LOD is < 0.5%.
-
Critical Process Parameters (CPP) & Causality
To guarantee reproducibility and scientific integrity, the following causal relationships dictate the protocol's design:
-
Solvent Selection (Chlorobenzene): The aniline precursor is highly deactivated due to the strongly electron-withdrawing ortho-nitro group. Chlorobenzene is specifically chosen because its high boiling point (132 °C) allows the amidation step to be driven to completion under extreme thermal stress, overcoming the poor nucleophilicity of the substrate[3].
-
Controlled SOCl₂ Addition (65–80 °C): Thionyl chloride is added dropwise at elevated temperatures rather than at room temperature. This ensures that the conversion of methoxyacetic acid to its acid chloride occurs at a steady, controlled rate. It prevents the dangerous accumulation of unreacted SOCl₂, mitigating the risk of a violent delayed exotherm[3].
-
Role of the Acid-Binding Agent (DIPEA): DIPEA is utilized in a sub-stoichiometric amount (0.33 eq). It acts as a targeted proton scavenger, neutralizing the HCl generated during acid chloride formation. This prevents the complete protonation of the weakly basic aniline, ensuring it remains in its active, nucleophilic state for the coupling step[3].
-
Water Quench at 85 °C: Adding water at an elevated temperature serves a dual purpose: it safely hydrolyzes any trace residual SOCl₂ and completely dissolves the DIPEA-HCl salts, allowing for a clean, emulsion-free liquid-liquid phase separation[3].
References
- Google Patents (CN111978223B) - Preparation method of 2-methoxy-N-(2-nitro-5-thiophenyl) phenyl acetamide.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (2-Methoxy-5-nitrophenyl)methanamine
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude (2-Methoxy-5-nitrophenyl)methanamine. The following question-and-answer format addresses common challenges and offers practical, field-proven solutions to achieve high purity of this important chemical intermediate.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude (2-Methoxy-5-nitrophenyl)methanamine?
A1: The primary impurities in crude (2-Methoxy-5-nitrophenyl)methanamine typically originate from its synthesis, which often involves the reduction of 2-methoxy-5-nitrobenzaldehyde. Common impurities include:
-
Unreacted Starting Material: Residual 2-methoxy-5-nitrobenzaldehyde.
-
Over-reduction Products: In some cases, the nitro group can be partially or fully reduced, leading to the corresponding amino or hydroxylamino derivatives.
-
Side-Reaction Products: Formation of azoxy or azo compounds can occur under certain reductive conditions.
-
Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and workup steps.
-
Positional Isomers: Depending on the synthetic route of the starting materials, isomeric impurities may be present.[1]
-
Nitrosamine Impurities: Nitrosamines can form from the reaction of secondary or tertiary amines with nitrosating agents and are considered probable human carcinogens.[2][3][4]
Q2: What are the primary purification techniques for (2-Methoxy-5-nitrophenyl)methanamine?
A2: The most effective and commonly employed purification techniques for this compound are:
-
Recrystallization: This is a highly effective method for removing small amounts of impurities and can yield a product with high purity. The choice of solvent is critical for successful recrystallization.[1][5][6]
-
Column Chromatography: This technique offers excellent separation of closely related impurities, such as positional isomers and byproducts with similar polarities.[1][5]
-
Acid-Base Extraction: As an amine, (2-Methoxy-5-nitrophenyl)methanamine can be selectively extracted into an acidic aqueous phase, leaving non-basic impurities in the organic phase. The amine can then be recovered by basifying the aqueous phase and extracting it back into an organic solvent.
Q3: My purified (2-Methoxy-5-nitrophenyl)methanamine is a yellow to brownish oil instead of a solid. What does this indicate?
A3: The presence of impurities often lowers the melting point of a compound, potentially causing it to appear as an oil or a low-melting solid.[5] It is also possible that an isomeric byproduct, which is an oil at room temperature, has been co-isolated. It is crucial to first confirm the identity and purity of your product using analytical techniques such as NMR, HPLC, or LC-MS. If the desired product is present but impure, further purification by column chromatography or another recrystallization step is recommended.[5]
II. Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The underlying principle is the difference in solubility of the desired compound and its impurities in a particular solvent at different temperatures.
Problem 1: The compound "oils out" instead of forming crystals.
Cause: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is too concentrated.[7]
Solution:
-
Reheat the solution to re-dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation.
-
Allow the solution to cool more slowly to encourage the formation of well-defined crystals.[7]
Problem 2: No crystals form even after the solution has cooled.
Cause: This issue is often due to either using an excessive amount of solvent or the formation of a supersaturated solution.[7]
Solution:
-
Excess Solvent: If too much solvent was used, you can carefully evaporate some of it to increase the concentration of the solute.[7]
-
Supersaturation: To induce crystallization from a supersaturated solution, you can:
-
Scratch the inside of the flask with a glass rod at the meniscus.
-
Add a seed crystal of pure (2-Methoxy-5-nitrophenyl)methanamine.[7]
-
Problem 3: The yield of recrystallized product is very low.
Cause: A low yield can result from several factors, including:
-
Using an excessive amount of solvent, which leads to a significant portion of the product remaining in the mother liquor.[7]
-
Premature crystallization during a hot filtration step.
-
Incomplete crystallization due to insufficient cooling time.
Solution:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
If a hot filtration is necessary, use a pre-heated funnel and receiving flask to prevent premature crystallization.[7]
-
Ensure the solution is cooled in an ice bath for an adequate amount of time to maximize crystal formation.[7]
Problem 4: The recrystallized product is still colored.
Cause: Colored impurities may co-crystallize with the product.
Solution:
-
Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[5] Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.[5]
Recrystallization Solvent Selection
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[7] For (2-Methoxy-5-nitrophenyl)methanamine, suitable solvent systems may include ethanol-water or toluene.[5] Experimental screening of different solvents is recommended to find the optimal system.
| Solvent System | Expected Purity | Notes |
| Ethanol-Water | >98% | The ratio of ethanol to water is critical and should be determined experimentally.[5] |
| Toluene | >98% | Effective for many organic compounds.[5] |
III. Troubleshooting Guide: Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.
Problem 1: Poor separation of the desired compound from impurities.
Cause:
-
The chosen eluent (solvent system) is not optimal for separating the components.
-
The column is overloaded with the crude sample.
Solution:
-
Optimize the Eluent: Use Thin Layer Chromatography (TLC) to determine the best solvent system for separation before running the column. A good starting point for aromatic amines is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).[1][8][9]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column in a narrow band.[1][5]
Problem 2: The compound does not elute from the column.
Cause: The eluent is not polar enough to move the compound down the column. This is a common issue with amines on silica gel due to strong acid-base interactions.[10]
Solution:
-
Increase Eluent Polarity: Gradually increase the polarity of the mobile phase. For amines, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the eluent can help to reduce tailing and improve elution by neutralizing the acidic sites on the silica gel.[10]
-
Alternative Stationary Phases: Consider using a different stationary phase, such as basic alumina or an amine-functionalized silica gel, which are less acidic than standard silica gel.[10]
Problem 3: Tailing of the product peak.
Cause: Strong interactions between the basic amine and the acidic silica gel stationary phase can cause the compound to move slowly and unevenly down the column, resulting in a "tailing" effect on the chromatogram.[10]
Solution:
-
Add a Basic Modifier: As mentioned above, adding a competing base like triethylamine or ammonium hydroxide to the eluent can significantly reduce tailing.[10]
Visualizing the Purification Workflow
Caption: General purification workflow for (2-Methoxy-5-nitrophenyl)methanamine.
IV. Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general guideline for the recrystallization of (2-Methoxy-5-nitrophenyl)methanamine. The choice of solvent should be optimized experimentally.
Materials:
-
Crude (2-Methoxy-5-nitrophenyl)methanamine
-
Recrystallization solvent (e.g., ethanol, water, toluene)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to find a suitable solvent.[5]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid is completely dissolved.[5]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[5]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for the column chromatography of (2-Methoxy-5-nitrophenyl)methanamine.
Materials:
-
Crude (2-Methoxy-5-nitrophenyl)methanamine
-
Silica gel (or other suitable stationary phase)
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Glass column
-
Collection tubes
Procedure:
-
Preparation of the Column: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to settle uniformly, ensuring no air bubbles are trapped.[1][5]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) or adsorb it onto a small amount of silica gel. Carefully add the sample to the top of the column.[1][5]
-
Elution: Start eluting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1). Gradually increase the polarity of the eluent to move the compounds down the column.[5]
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified (2-Methoxy-5-nitrophenyl)methanamine.
Caption: Troubleshooting logic for column chromatography purification.
References
- Benchchem. (n.d.). Technical Support Center: 2-Methyl-5-nitrophenol Synthesis & Purification.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Benchchem. (n.d.). Selection of an appropriate solvent for 5-Methyl-2-nitrophenol recrystallization.
- Royal Society of Chemistry. (n.d.). Structure-activity relationship and biochemical evaluation of (2-nitrophenyl)methanol derivatives.
- Benchchem. (n.d.). Identifying and removing impurities from 2-Methyl-5-nitrophenol.
- MAC-MOD Analytical. (n.d.). Avantor® chromatography solutions for the analysis of nitrosamines.
- National Center for Biotechnology Information. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines.
- Benchchem. (2025, November 24). Pharmaceutical Recalls Due to Nitrosamine Impurities: Lessons from Recent Cases.
- SlidePlayer. (n.d.). Nitrosamine Impurities.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mac-mod.com [mac-mod.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pmda.go.jp [pmda.go.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
Technical Support Center: Optimizing Nitroaniline Reduction Workflows
Welcome to the Technical Support Center. As researchers and drug development professionals, you know that synthesizing functionalized phenylenediamines via the reduction of nitroanilines is a critical, yet often problematic, workflow. This guide provides field-proven troubleshooting strategies, focusing on chemoselectivity, catalyst longevity, and reaction kinetics.
Workflow Decision Matrix
Before troubleshooting a failed reaction, ensure you have selected the correct catalytic system for your specific substrate.
Decision matrix for selecting nitroaniline reduction conditions based on chemoselectivity.
Section 1: Core Mechanisms & Troubleshooting FAQs
Q: What is the fundamental mechanistic pathway for reducing a nitroaniline to a phenylenediamine? A: The transformation is not a single step but follows the Haber-Lukashevich pathway (1[1]). The nitro group (-NO₂) undergoes stepwise reduction to a nitroso intermediate (-NO), followed by hydrogenation to an N-phenylhydroxylamine (-NHOH), and finally to the corresponding phenylenediamine (-NH₂) (2[2]). Understanding this causality is vital: if your reaction conditions fail to provide sufficient proton/electron transfer, the intermediates will accumulate or condense into unwanted azoxy or azo dimers (3[3]).
Q: My catalytic hydrogenation stalls at partial conversion. How do I prevent catalyst poisoning? A: Phenylenediamines possess two amine groups, making them potent bidentate ligands. They can strongly coordinate to the active palladium surface, effectively blocking further hydrogen activation. Causality & Solution: Run the reaction in slightly acidic media (e.g., adding 1-2 equivalents of acetic acid). The acid protonates the newly formed amine into an anilinium salt. Because the lone pair on the nitrogen is tied up in the N-H bond, it can no longer bind to and poison the metal catalyst (4[4]).
Q: I am observing brightly colored impurities (yellow/orange/red) instead of the desired product. What went wrong? A: You are observing the formation of azo or azoxy dimers. Causality & Solution: This is a classic symptom of poor mass transfer or overly basic conditions. When hydrogen gas is not efficiently dissolving into the liquid phase to reach the solid catalyst, the direct hydrogenation pathway slows down. This allows the nitroso and hydroxylamine intermediates to linger and condense with each other (3[3]). To fix this, increase your stirring speed (RPM) to maximize gas-liquid-solid mixing, increase H₂ pressure, or switch to a protic solvent.
Q: How do I selectively reduce a nitroaniline that contains a halogen (e.g., 4-chloro-2-nitroaniline)? A: Standard Pd/C is highly active for oxidative addition into Ar-X bonds, leading to hydrodehalogenation (4[4]). Causality & Solution: Switch to a Platinum-based catalyst (Pt/C or PtO₂) or use the classic Béchamp reduction (Fe/HCl). Platinum is less prone to inserting into carbon-halogen bonds, and the Béchamp process relies on single-electron transfers that are entirely orthogonal to dehalogenation pathways (5[5]).
Q: I need to avoid the harsh acidic waste of the Béchamp process for a substrate with an alkene group. What are my options? A: Recent advancements in mechanochemistry allow for iron-water mediated chemoselective reduction in a ball mill. Causality & Solution: By using high-impact mechanical forces, fresh, unoxidized iron surfaces are continuously exposed to water, which acts as the terminal hydrogen source. This bypasses the need for corrosive HCl and preserves reducible functional groups like alkenes, generating valuable Fe₃O₄ nanoparticles as a byproduct instead of toxic iron salts (6[6]).
Section 2: Standardized Experimental Protocols
Protocol A: Chemoselective Catalytic Hydrogenation (Acid-Modified)
Best for: Standard nitroanilines or those requiring protection against catalyst poisoning.
-
Catalyst Wetting: Under an inert N₂ atmosphere, suspend 10% Pd/C (5-10 mol%) in ethyl acetate (EtOAc).
-
Causality: Dry Pd/C is highly pyrophoric and can ignite solvent vapors. Wetting the catalyst first dissipates the heat of adsorption safely.
-
Validation Checkpoint: No localized boiling or sparking upon solvent addition confirms safe catalyst wetting.
-
-
Substrate & Modifier Addition: Add the nitroaniline substrate followed by 1.5 equivalents of glacial acetic acid.
-
Validation Checkpoint: The solution should remain homogeneous (excluding the heterogeneous catalyst).
-
-
Hydrogenation: Purge the reaction vessel with N₂ (3 cycles), followed by H₂ gas (3 cycles). Stir vigorously (≥ 600 RPM) under an H₂ balloon at room temperature.
-
Causality: Vigorously stirring overcomes mass-transfer limitations between the H₂ gas, liquid solvent, and solid catalyst.
-
Validation Checkpoint: Monitor by TLC. The disappearance of the yellow nitroaniline spot and the transient appearance of a highly polar, UV-active intermediate (hydroxylamine) validates active reduction. Complete conversion is validated only when the intermediate spot fully resolves into the baseline/ninhydrin-active amine spot.
-
-
Workup: Carefully vent the H₂ and purge with N₂. Filter the mixture through a pad of Celite and wash with ethanol.
-
Validation Checkpoint: The filtrate must be completely clear and free of black particulates, indicating successful catalyst removal before concentration.
-
Protocol B: Green Mechanochemical Iron-Water Reduction
Best for: Nitroanilines with sensitive reducible groups (alkenes, alkynes) where solvent-free green chemistry is required.
-
Reagent Loading: Load the nitroaniline (1.0 eq), iron powder (4.0 eq), and deionized water (small volume to form a paste) into a stainless steel milling jar equipped with grinding balls.
-
Milling: Secure the jar in a planetary ball mill and mill at 500 RPM for 2 to 4 hours.
-
Validation Checkpoint: Visual inspection of the residue post-milling should show the conversion of gray Fe powder to black magnetic Fe₃O₄ nanoparticles, confirming the redox exchange.
-
-
Extraction: Extract the resulting paste with ethyl acetate.
-
Validation Checkpoint: Apply a neodymium magnet to the extraction vessel. The magnet should completely clear the aqueous layer of black particles, leaving a clean organic phase containing the phenylenediamine product.
-
Section 3: Quantitative Data Comparison
| Reduction Method | Catalyst / Reagents | Typical Yield | Chemoselectivity Profile | Primary Byproducts |
| Standard Hydrogenation | 10% Pd/C, H₂ (1 atm), EtOAc | 90–98% | Poor (Reduces alkenes, cleaves Ar-X) | H₂O |
| Halogen-Tolerant Hydrogenation | 5% Pt/C or PtO₂, H₂ (1 atm) | 85–95% | Good (Tolerates Ar-Cl, Ar-Br) | H₂O |
| Traditional Béchamp | Fe powder, HCl (aq), Heat | 80–90% | Excellent (Tolerates alkenes/alkynes) | Iron oxides, FeCl₂ |
| Mechanochemical Green Reduction | Fe powder, H₂O, Ball Mill | 90–95% | Excellent (Solvent-free, tolerates reducible groups) | Fe₃O₄ nanoparticles |
References
- Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline.OrgoSolver.
- A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogen
- Studying the Mechanisms of Nitro Compounds Reduction.Oriental Journal of Chemistry.
- Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach.RSC Publishing.
- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst.
- Béchamp reduction.Wikipedia.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orientjchem.org [orientjchem.org]
- 3. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgosolver.com [orgosolver.com]
- 5. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 6. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
Technical Support Center: Handling & Disposal of (2-Methoxy-5-nitrophenyl)methanamine
Welcome to the Technical Support Center. As drug development professionals and research scientists, working with functionalized aromatic amines requires a rigorous understanding of both their chemical reactivity and their toxicological profiles. This guide provides authoritative, causality-driven protocols for the safe handling, troubleshooting, and disposal of (2-Methoxy-5-nitrophenyl)methanamine.
Part 1: Chemical Profiling & Hazard Assessment
(2-Methoxy-5-nitrophenyl)methanamine (also known as 2-methoxy-5-nitrobenzylamine) is a primary aromatic amine derivative[1]. Because it contains both a reactive primary amine and an electron-withdrawing nitro group on a methoxy-substituted benzene ring, it requires stringent handling protocols to mitigate exposure and prevent uncontrolled reactions[2]. The primary amine group acts as a sensitizer and is associated with the mutagenic properties typical of the primary aromatic amine (PAA) class[2].
Table 1: Chemical & Hazard Profile Summary
| Parameter | Detail |
| Chemical Name | (2-Methoxy-5-nitrophenyl)methanamine |
| CAS Number | 40896-72-8[1] |
| Molecular Weight | 182.18 g/mol |
| Primary Hazards | Skin/Eye Irritant, Respiratory Irritant, Potential Mutagen (PAA class)[2][3] |
| Chemical Incompatibilities | Strong oxidizing agents, acid chlorides, acid anhydrides[4] |
| Storage Conditions | Cool, dry, well-ventilated area; protected from light[5] |
Part 2: Troubleshooting FAQs (Handling & Storage)
Q1: Why did my (2-Methoxy-5-nitrophenyl)methanamine sample degrade or change color during storage?
-
Root Cause: Primary aromatic amines (PAAs) are highly susceptible to photo-oxidation and degradation when exposed to ambient air and UV light over time[2]. The electron-rich methoxy group on the benzene ring can further exacerbate this sensitivity, leading to the formation of colored degradation byproducts.
-
Actionable Solution: Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) at 4°C. Ensure it is strictly segregated from incompatible materials such as strong oxidizing agents and acid anhydrides, which can trigger exothermic degradation[4].
Q2: What is the optimal PPE and engineering control setup for weighing this compound?
-
Root Cause: As a solid powder, this compound poses a significant inhalation hazard due to the potential formation of combustible and toxic dusts[3]. Furthermore, PAAs are lipid-soluble and readily absorbed through the skin, presenting systemic toxicity risks[2].
-
Actionable Solution: Never weigh this compound on an open laboratory bench. Use a certified chemical fume hood or a vented balance enclosure to capture airborne particulates. Mandatory PPE includes tight-sealing safety goggles, a buttoned lab coat, and nitrile gloves (double-gloving is highly recommended for handling PAAs)[3].
Q3: I accidentally spilled a solution of this compound. How do I neutralize and clean it safely?
-
Root Cause: Spills of aromatic amines can persistently contaminate surfaces and pose prolonged dermal and inhalation exposure risks[2].
-
Actionable Solution: For a solid spill, sweep up the material carefully using a brush and pan to avoid dust dispersion, and place it in a sealed hazardous waste container. For a liquid spill, absorb the solution with an inert material (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust. Clean the contaminated surface thoroughly with soap and water, collecting all washings for hazardous waste disposal.
Part 3: Step-by-Step Disposal Protocols
Due to the severe environmental toxicity of PAAs, they must never be flushed down the drain without prior chemical deactivation[2]. You have two validated options for disposal, depending on your laboratory's scale and infrastructure.
Protocol A: Institutional Hazardous Waste Routing (Preferred Standard)
-
Segregation: Collect all (2-Methoxy-5-nitrophenyl)methanamine waste in a dedicated, clearly labeled, chemically compatible container. Do not mix with halogenated solvents, strong acids, or oxidizers[6].
-
Labeling: Label the container explicitly as "Hazardous Waste - Toxic/Irritant - Primary Aromatic Amine"[7].
-
Transfer: Submit the container to your institution’s Environmental Health and Safety (EHS) department for licensed hazardous waste incineration[7][8].
Protocol B: In-Lab Small-Scale Deactivation (Oxidative Cleavage)
For small quantities (<10 mmol) or dilute aqueous solutions, in-lab deactivation using acidified potassium permanganate (KMnO₄) efficiently degrades aromatic amines into non-toxic, water-soluble byproducts[9][10].
-
Mechanistic Causality: The addition of sulfuric acid protonates the amine group, drastically increasing its aqueous solubility and preventing the volatilization of toxic amine vapors during the exothermic reaction. The KMnO₄ then oxidatively cleaves the aromatic ring, neutralizing the mutagenic hazard[6][10].
Methodology:
-
Acidification: In a large Erlenmeyer flask inside a functioning fume hood, dissolve 0.01 mol of the amine waste in 3 L of 1.7 N sulfuric acid (H₂SO₄)[6].
-
Oxidation: Slowly add 1 L of 0.2 M potassium permanganate (KMnO₄) solution[6].
-
Incubation (Self-Validating Step 1): Allow the mixture to stand at room temperature for 8 hours. The solution must remain purple, validating that an excess of the oxidizing agent is present to ensure complete destruction[6][10].
-
Quenching (Self-Validating Step 2): Slowly add solid sodium bisulfite (NaHSO₃) until the purple color completely disappears. The transition to a clear solution validates the successful reduction of all excess permanganate[6][10].
-
Neutralization & Disposal: Neutralize the clear solution to pH 7 using dilute sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃)[8]. The neutralized aqueous waste can now be safely disposed of down the sanitary sewer with a 20-fold excess of water, pending local EHS regulations[8][10].
Part 4: Mechanistic Visualization
Fig 1. Mechanistic workflow for the in-lab oxidative deactivation of primary aromatic amines.
References
-
CAS NO. 40896-72-8 | (2-Methoxy-5-nitrophenyl)methanamine . Arctomsci. 1[1]
-
(2-methoxy-5-nitrophenyl)methanamine | 40896-72-8 . Sigma-Aldrich.
-
In-Laboratory Treatment of Chemical Waste . University of British Columbia. 9[9]
-
Chemical Waste Disposal Guidelines . Hong Kong University of Science and Technology. 6[6]
-
SAFETY DATA SHEET: 3-Nitrobenzylamine hydrochloride . Sigma-Aldrich.
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. 10[10]
-
SAFETY DATA SHEET - Thermo Fisher Scientific . Thermo Fisher. 7[7]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines . ACS Publications. 2[2]
-
3-Nitrobenzylamine hydrochloride - SAFETY DATA SHEET . Fisher Scientific. 3[3]
-
SAFETY DATA SHEET . Santa Cruz Biotechnology.
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. chemscene.com [chemscene.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. resources.finalsite.net [resources.finalsite.net]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. epfl.ch [epfl.ch]
Preventing degradation of (2-Methoxy-5-nitrophenyl)methanamine during storage
Welcome to the Technical Support Center for (2-Methoxy-5-nitrophenyl)methanamine (CAS: 40896-72-8) and its hydrochloride salt (CAS: 92203-71-9).
As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. To truly protect your critical reagents, you must understand the underlying chemical vulnerabilities of the molecule. This guide synthesizes field-proven troubleshooting, causal mechanistic insights, and self-validating protocols to ensure the absolute integrity of your compound from the desiccator to the assay plate.
Part 1: Mechanistic Overview of Degradation
(2-Methoxy-5-nitrophenyl)methanamine is a bifunctional molecule containing a highly reactive primary benzylamine and a photolabile nitroaromatic system. Its degradation is rarely caused by a single factor; rather, it is a synergistic cascade triggered by three primary environmental stressors:
-
Oxidative Deamination (O₂ Exposure): Primary benzylamines are highly susceptible to atmospheric oxidation. The amine lone pair facilitates radical-mediated oxidation, converting the amine into an imine, which subsequently hydrolyzes into an aldehyde and eventually a carboxylic acid.
-
Carbamate Formation (CO₂ Exposure): When exposed to ambient air, the nucleophilic primary amine attacks electrophilic carbon dioxide. This forms a 1,3-zwitterion intermediate that rapidly converts into a stable, insoluble carbamate salt[1][2]. This effectively reduces the active concentration of your free amine.
-
Photodegradation (UV/Vis Light): Nitrobenzyl derivatives are notoriously sensitive to photons. Absorption of UV or ambient blue light triggers an intramolecular redox isomerization, leading to the cleavage of the molecule and the formation of nitroso derivatives[3].
Fig 1: Environmental stressors and mechanistic degradation pathways of (2-Methoxy-5-nitrophenyl)methanamine.
Part 2: Troubleshooting Guides & FAQs
Q1: My (2-Methoxy-5-nitrophenyl)methanamine powder was originally pale yellow, but it has turned deep brown and clumpy over the last three months. Is it still usable? A1: No, it should be discarded. The color change indicates severe photodegradation of the nitroaromatic ring and oxidative deamination of the primary amine[3]. The clumpiness indicates hygroscopic moisture uptake, which acts as a solvent micro-environment that exponentially accelerates both oxidation and hydrolysis.
Q2: I am seeing "twin peaks" or a broad shoulder on my HPLC chromatogram, but my initial NMR showed 99% purity. What is happening? A2: This is a classic artifact of primary benzylamines exposed to atmospheric CO₂ or analyzed in poorly buffered mobile phases. The amine exists in a dynamic equilibrium with its carbamate salt[1][2]. On the column, the freebase and the protonated/carbamate forms partition differently, leading to peak splitting. Fix: Ensure your HPLC mobile phase is adequately buffered (e.g., 0.1% TFA or Formic Acid) to force the compound entirely into its protonated state, collapsing the twin peaks into a single sharp peak.
Q3: Does it matter if I store the freebase versus the hydrochloride (HCl) salt? A3: Absolutely. The HCl salt (CAS 92203-71-9) is significantly more stable against oxidation and CO₂ attack because the nitrogen's lone pair is protonated and unavailable for nucleophilic attack[4]. However, the HCl salt is highly hygroscopic. If you use the HCl salt, moisture exclusion is your primary concern; if you use the freebase, oxygen and CO₂ exclusion are paramount.
Part 3: Quantitative Degradation Matrix
To facilitate quick laboratory decision-making, reference the table below for the quantitative impacts of various storage conditions.
| Degradation Pathway | Environmental Trigger | Chemical Consequence | Analytical Signature (LC-MS / NMR) | Preventative Action |
| Oxidative Deamination | Ambient Oxygen (O₂) | Conversion to imines/aldehydes | +14 Da (Oxidation), Loss of -CH₂NH₂ signal in ¹H NMR | Store under Argon (Ar is heavier than N₂, providing a better blanket). |
| Carbamate Formation | Atmospheric CO₂ | Formation of insoluble carbamate salts | +44 Da (CO₂ adduct), Twin peaks on HPLC | Seal with Parafilm/PTFE tape; store in a vacuum desiccator. |
| Photodegradation | UV/Vis Light (<450 nm) | Nitroso derivative formation | Broadening of aromatic signals, deep color change | Store in amber glass vials wrapped in aluminum foil. |
| Hygroscopic Decay | Relative Humidity >30% | Deliquescence, accelerated oxidation | Broad water peak in NMR (~1.5 ppm in CDCl₃) | Store at 2-8°C over anhydrous CaSO₄ (Drierite). |
Part 4: Self-Validating Experimental Protocols
Do not rely on passive storage. Implement the following active-defense protocols to ensure compound integrity.
Protocol A: Inert Gas Backfilling & Aliquoting (For Solid Powders)
Causality: Repeatedly opening a bulk bottle introduces fresh O₂, CO₂, and H₂O. Aliquoting limits exposure to a single event per sample.
-
Preparation: Transfer the bulk bottle of (2-Methoxy-5-nitrophenyl)methanamine to a glovebox or a Schlenk line equipped with high-purity Argon (99.999%).
-
Equilibration: Allow the sealed bottle to reach room temperature before opening to prevent condensation of atmospheric moisture on the cold glass.
-
Aliquoting: Weigh out single-use aliquots (e.g., 10 mg) into pre-dried, amber glass vials (dried at 120°C for 2 hours, then cooled in a desiccator).
-
Purging: Insert an Argon line into the vial (hovering just above the powder, do not blow the powder out). Purge for 30 seconds. Argon is denser than air and will displace O₂/CO₂ at the bottom of the vial.
-
Sealing: Cap immediately with a PTFE-lined septum cap. Wrap the cap boundary tightly with Parafilm.
-
Storage: Place the aliquots in a secondary light-proof container containing indicating desiccant, and store at 2-8°C[4].
Protocol B: Preparation of Viable Stock Solutions
Causality: Amines degrade rapidly in aqueous or protic solvents due to dissolved oxygen and reactive oxygen species (ROS).
-
Solvent Degassing: Use anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Degas the solvent by sparging with Argon for 15 minutes or using three freeze-pump-thaw cycles.
-
Dissolution: Dissolve the single-use aliquot (from Protocol A) in the degassed solvent to achieve your target concentration (e.g., 100 mM).
-
Validation Step: Immediately remove a 5 µL sample and run a baseline LC-MS. Verify the presence of the [M+H]+ peak (m/z ~183.07)[5] and the absence of +14 Da (oxidation) or +44 Da (carbamate) peaks.
-
Storage: If the solution must be stored, freeze it immediately at -80°C. Note: Repeated freeze-thaw cycles will precipitate the compound and introduce moisture. Only prepare what you intend to use.
Part 5: References
-
American Elements. "(2-methoxy-5-nitrophenyl)methanamine hydrochloride | CAS 92203-71-9". American Elements. Available at:[Link]
-
PubChemLite. "(2-methoxy-5-nitrophenyl)methanamine hydrochloride (C8H10N2O3)". Université du Luxembourg. Available at: [Link]
-
National Institutes of Health (NIH). "Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine". PMC. Available at:[Link]
-
ACS Omega. "Continuous Synthesis of Carbamates from CO2 and Amines". American Chemical Society. Available at:[Link]
-
ResearchGate. "Light-induced primary amines and o-nitrobenzyl alcohols cyclization as a versatile photoclick reaction for modular conjugation". Nature Communications. Available at:[Link]
-
ScienceMadness Discussion Board. "Bizzare observation about benzylamines- explanation?". ScienceMadness. Available at:[Link]
Sources
- 1. Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. americanelements.com [americanelements.com]
- 5. PubChemLite - (2-methoxy-5-nitrophenyl)methanamine hydrochloride (C8H10N2O3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Scaling Up the Synthesis of (2-Methoxy-5-nitrophenyl)methanamine Derivatives
Welcome to the Process Development Support Center. (2-Methoxy-5-nitrophenyl)methanamine and its derivatives are critical building blocks in the synthesis of targeted therapeutics and kinase inhibitors. Scaling up the synthesis of these electron-deficient, polyfunctional aromatic amines presents unique challenges—primarily revolving around thermal management and the chemoselective reduction of functional groups in the presence of a highly reactive nitro moiety.
This guide provides field-proven troubleshooting logic, self-validating experimental protocols, and mechanistic insights to ensure high-yield, safe, and scalable production.
Synthetic Workflows & Route Selection
Synthetic workflows for (2-Methoxy-5-nitrophenyl)methanamine synthesis.
FAQ & Troubleshooting Guide
Q1: How do I selectively reduce the nitrile in 2-methoxy-5-nitrobenzonitrile without reducing the nitro group? A1: Standard hydrogenation (e.g., Pd/C, H₂) or strong hydrides (e.g., LiAlH₄) will indiscriminately reduce the nitro group to an aniline. To achieve true chemoselectivity, utilize a Lewis acid-activated borohydride system. A combination of sodium borohydride (NaBH₄) and boron trifluoride etherate (BF₃·OEt₂) selectively reduces the nitrile to the primary amine[1]. Mechanistically, the Lewis acid coordinates with the nitrile nitrogen, increasing the electrophilicity of the carbon and making it highly susceptible to hydride attack, while the nitro group remains unactivated.
Q2: During the reductive amination of 2-methoxy-5-nitrobenzaldehyde, I am isolating significant amounts of secondary and tertiary amine byproducts. How can I prevent this? A2: Over-alkylation is a common scale-up issue caused by the newly formed primary amine competing with the ammonia source to react with the starting aldehyde. To establish a self-validating, high-yield protocol, implement two changes: First, use a large excess of the ammonia source (e.g., 10 equivalents of ammonium acetate). Second, switch your reducing agent from NaBH₄ to [2]. NaBH(OAc)₃ is milder and selectively reduces the intermediate iminium ion over the starting aldehyde, allowing the imine formation to reach equilibrium before reduction occurs.
Q3: How do I safely manage the exotherm and solvent degradation during the NaBH₄/BF₃·OEt₂ reduction at a multi-kilogram scale? A3: The reaction of NaBH₄ with BF₃·OEt₂ generates diborane (B₂H₆) in situ, which is highly exothermic. Furthermore, when using Lewis acids like BF₃·OEt₂, standard THF is highly prone to ring-opening polymerization[1]. Substituting with mitigates this polymerization liability while maintaining an excellent solubility profile[1]. For thermal management, suspend NaBH₄ and the nitrile substrate in 2-MeTHF, and dose the BF₃·OEt₂ slowly under rigorous temperature control (maintaining internal temp < 25 °C).
Q4: What are the scale-up advantages of synthesizing the amine via the Staudinger reduction? A4: The of 2-(azidomethyl)-1-methoxy-4-nitrobenzene using triphenylphosphine (PPh₃) in THF/water is exceptionally mild and highly chemoselective[3]. It completely avoids the risk of nitro group reduction and does not generate highly flammable hydrogen gas (unlike borohydride reductions), making it inherently safer for large-scale reactors. The primary operational challenge is the removal of stoichiometric triphenylphosphine oxide (TPPO), which requires a rigorous acid-base extraction workup.
Experimental Protocols
Protocol 1: Chemoselective Reduction of 2-Methoxy-5-nitrobenzonitrile
This protocol utilizes in situ diborane generation. Ensure the reactor is properly vented to a scrubber system to manage hydrogen gas evolution.
-
Initialization: Charge a dry, nitrogen-purged reactor with 2-methoxy-5-nitrobenzonitrile (1.0 equiv) and sodium borohydride (NaBH₄, 3.0 equiv).
-
Solvation: Add anhydrous 2-methyltetrahydrofuran (2-MeTHF) to achieve a 0.5 M concentration of the substrate.
-
Thermal Control: Cool the suspension to 0 °C using a jacketed cooling system.
-
Activation: Slowly add boron trifluoride etherate (BF₃·OEt₂, 4.0 equiv) dropwise via an addition funnel over 2 hours. Self-Validation Check: Monitor the internal temperature thermocouple; adjust the dosing rate to strictly maintain the internal temperature below 10 °C.
-
Reaction: After addition, warm the reaction to room temperature (20–25 °C) and stir for 12 hours.
-
Quenching & Hydrolysis (Critical Step): Cool to 0 °C and carefully quench by slowly adding 2 M HCl until gas evolution ceases (pH < 2). Stir the acidic mixture for 1 hour. Causality: Borane intermediates form stable Lewis acid-base adducts with the newly synthesized primary amine. This acidic hydrolysis step is mechanistically required to break these boron-amine complexes; failing to do so will result in artificially low isolated yields.
-
Isolation: Basify the aqueous layer to pH 10 using 6 M NaOH and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude primary amine.
Protocol 2: Reductive Amination of 2-Methoxy-5-nitrobenzaldehyde
-
Imine Formation: Dissolve 2-methoxy-5-nitrobenzaldehyde (1.0 equiv) in methanol (0.2 M). Add ammonium acetate (10.0 equiv). Stir the mixture at room temperature for 2 hours. Self-Validation Check: Monitor by Thin Layer Chromatography (TLC) to ensure the complete disappearance of the starting aldehyde and the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 2.0 equiv) portion-wise over 30 minutes to control the exotherm.
-
Completion: Stir the reaction at room temperature for an additional 4 hours.
-
Workup: Concentrate the mixture under reduced pressure to remove methanol. Dilute the residue with saturated aqueous NaHCO₃ (to neutralize acetic acid byproducts) and extract with dichloromethane (3x). Dry and concentrate to afford the product.
Protocol 3: Staudinger Reduction of 2-(Azidomethyl)-1-methoxy-4-nitrobenzene
-
Reaction: Dissolve 2-(azidomethyl)-1-methoxy-4-nitrobenzene (1.0 equiv) in a 10:1 mixture of THF and water (0.3 M).
-
Reduction: Add triphenylphosphine (PPh₃, 1.1 equiv) portion-wise at room temperature. Nitrogen gas evolution will begin immediately.
-
Monitoring: Stir the reaction mixture at room temperature for 12 hours until LC-MS indicates complete consumption of the azide[3].
-
TPPO Removal: Concentrate the mixture under reduced pressure to remove THF. Dilute the residue with 1 M HCl to extract the amine product into the aqueous phase, leaving the TPPO byproduct in the organic phase (e.g., toluene).
-
Isolation: Separate the layers, basify the aqueous layer to pH 10 with 2 M NaOH, and extract the free amine with dichloromethane. Dry and concentrate to afford the pure primary amine.
Quantitative Data Summary
The following table summarizes the performance metrics of the three primary synthetic routes, allowing process chemists to select the optimal method based on their specific scale and equipment capabilities.
| Synthetic Route | Starting Material | Reagents | Chemoselectivity (Target vs Nitro) | Typical Yield | Major Scale-Up Challenge |
| Nitrile Reduction | 2-Methoxy-5-nitrobenzonitrile | NaBH₄, BF₃·OEt₂ | High | 75–85% | Exothermic diborane generation; H₂ gas evolution |
| Reductive Amination | 2-Methoxy-5-nitrobenzaldehyde | NH₄OAc, NaBH(OAc)₃ | Moderate (Requires excess NH₃) | 65–75% | Over-alkylation (secondary/tertiary amine formation) |
| Staudinger Reduction | 2-(Azidomethyl)-1-methoxy-4-nitrobenzene | PPh₃, THF / H₂O | Very High | 85–95% | Triphenylphosphine oxide (TPPO) removal |
References
-
Title: Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups Source: Calvin Digital Commons (ACS Sustainable Chem. Eng. 2020) URL: [Link]
- Title: WO2011140338A1 - Compounds that modulate egfr activity and methods for treating or preventing conditions therewith Source: Google Patents URL
Sources
Challenges in the synthesis of 2-methyl-5-nitrophenol and solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 2-methyl-5-nitrophenol (5-nitro-o-cresol). This compound is a highly valuable intermediate in the development of azo dyes, pharmaceuticals, and agricultural chemicals [1]. However, its synthesis is notoriously prone to regioselectivity issues, oxidative degradation, and azo-coupling side reactions.
This guide bypasses generic overviews and dives directly into mechanistic causality, self-validating protocols, and targeted troubleshooting to ensure your workflows are robust, reproducible, and scalable.
Mechanistic Insights & Route Selection
The synthesis of 2-methyl-5-nitrophenol typically relies on one of three pathways. Understanding the chemical logic behind each route is essential for selecting the right protocol for your lab's scale and purity requirements.
-
Direct Nitration of o-Cresol: While seemingly straightforward, the hydroxyl group strongly activates the aromatic ring. This makes the substrate highly susceptible to oxidation by nitric acid, leading to the formation of tarry quinone byproducts and poor regioselectivity[1].
-
Diazotization-Hydrolysis of 2-Methyl-5-nitroaniline: This is the classical, highly reliable method. By starting with a pre-nitrated aniline derivative, regioselectivity is guaranteed. The primary challenge is maintaining strict thermal and acidic control to prevent the diazonium salt from prematurely decomposing or coupling with the phenol product to form azo dyes [2].
-
One-Pot Synthesis from o-Toluidine: A modern, patented approach that sequentially performs amine protection (via protonation), nitration, diazotization, and hydrolysis in a single reactor. This eliminates the need to isolate intermediate salts, significantly improving yield and reducing waste [3].
Quantitative Route Comparison
| Synthesis Route | Starting Material | Typical Yield | Key Mechanistic Challenge | Recommended Purification |
| Direct Nitration | o-Cresol | 40–50% | Over-oxidation; Isomeric mixtures | Column Chromatography |
| Classic Diazotization | 2-Methyl-5-nitroaniline | 75–85% | Azo-dye byproduct formation | Recrystallization (EtOH/H₂O) |
| Patented One-Pot | o-Toluidine | 85–90% | Strict exotherm management | Centrifugation & Recrystallization |
Experimental Protocols (Self-Validating Systems)
Every protocol below is designed as a self-validating system. Do not proceed to subsequent steps unless the validation checkpoints are met.
Protocol A: The Patented One-Pot Synthesis (High Yield / Scalable)
Reference: CN105837452B [3]
Causality Note: By adding o-toluidine directly to concentrated sulfuric acid, the amine is protonated to form an anilinium salt. This strongly deactivates the ring, protecting it from oxidative cleavage during the subsequent addition of nitric acid and directing the nitro group to the desired position.
-
Salt Formation: Charge a jacketed reactor with 400.0 g of 98% concentrated sulfuric acid. Cool the reactor to <5 °C. Under vigorous stirring, add 85.0 g of o-toluidine dropwise.
-
Nitration: Prepare a cold nitrating mixture of 98.0 g concentrated sulfuric acid and 56.0 g concentrated nitric acid. Add this mixture dropwise to the reactor.
-
Critical Control: The internal temperature must never exceed 5 °C . Exceeding this threshold will trigger oxidative runaway.
-
-
Diazotization: Slowly add an aqueous solution containing 54.0 g of sodium nitrite.
-
Validation Checkpoint: Test the reaction mixture with starch-potassium iodide paper. An immediate blue/black color confirms the presence of excess nitrous acid, indicating complete diazotization.
-
Quenching: Add small portions of urea until the starch-iodide test is negative. (Causality: Unquenched nitrite will cause severe side reactions during the heating phase).
-
-
Hydrolysis (Denitrogenation): Gradually heat the reactor to 85 °C and maintain this temperature for 2 hours. Nitrogen gas evolution will be clearly visible.
-
Isolation: Cool the mixture to 35 °C. Collect the precipitated 2-methyl-5-nitrophenol via centrifugation. Purify by recrystallization from hot ethanol/water.
Caption: Workflow for the direct one-pot synthesis of 2-Methyl-5-nitrophenol from o-toluidine.
Protocol B: Classic Diazotization-Hydrolysis
Reference: PrepChem Standard Methodology [2]
-
Dissolution: Dissolve 40 g of 2-methyl-5-nitroaniline in 600 mL of refluxing 10% sulfuric acid.
-
Precipitation: Cool the solution rapidly to 0 °C to precipitate the amine sulfate salt as a fine dispersion. (Causality: A fine dispersion maximizes surface area for the solid-liquid diazotization reaction).
-
Diazotization: With continuous stirring, add 18 g of solid sodium nitrite in small portions, maintaining the temperature between 0–5 °C.
-
Validation Checkpoint: Ensure a positive starch-iodide test for at least 10 minutes after the final addition.
-
-
Hydrolysis: In a separate, large-volume flask, bring a solution of 800 mL water and 400 mL concentrated sulfuric acid to a vigorous reflux. Add the cold diazonium solution at once to the refluxing acid.
-
Causality: Adding the cold diazonium salt to boiling acid ensures instantaneous hydrolysis to the phenol, preventing the unreacted diazonium salt from coupling with the newly formed phenol.
-
-
Isolation: Continue refluxing until gas evolution ceases. Cool to ambient temperature, filter the precipitated solid, and dry.
Troubleshooting & FAQs
Q1: My final product isolated as a dark, yellowish-brown oil instead of a crystalline solid. What went wrong? A1: This is a classic symptom of impurity depression. The presence of isomeric byproducts or oxidized tar lowers the melting point of 2-methyl-5-nitrophenol (normal m.p. is ~54-56 °C), causing it to "oil out" at room temperature[1]. Solution: Dissolve the oil in a minimal amount of hot dichloromethane (DCM) or toluene, treat with activated charcoal to adsorb polymeric tars, filter hot, and allow it to crystallize slowly.
Q2: During the hydrolysis step of the diazonium salt, the solution turned deep red/orange, and my yield dropped significantly. Why? A2: You have accidentally synthesized an azo dye. If the diazonium salt is heated too slowly, or if the acidity of the hydrolysis bath is too low, the newly formed 2-methyl-5-nitrophenol (an electron-rich aromatic) will act as a coupling agent and react with the remaining unhydrolyzed diazonium salt [1]. Solution: Ensure the hydrolysis bath is at a vigorous rolling boil and is highly acidic (at least 30-40% H₂SO₄) before adding the diazonium solution. Add the diazonium solution rapidly.
Q3: How do I effectively remove residual starting materials (e.g., o-cresol or nitroaniline) from the final product? A3: Because the starting materials and the product have different functional groups, chemical washing is highly effective. Dissolve the crude product in an organic solvent (like ether or DCM). Wash the organic layer with a 5% Sodium Bicarbonate solution. The phenol is weakly acidic and will remain in the organic layer, while some impurities can be partitioned. For absolute purity (>99.5%), column chromatography using a silica gel stationary phase and a Hexane/Ethyl Acetate (9:1) gradient is mandatory [1].
Caption: Root-cause analysis and corrective workflow for azo-coupling side reactions during hydrolysis.
References
-
PrepChem. "Synthesis of 2-methyl-5-nitrophenol." PrepChem Database. Available at:[Link]
- Google Patents. "2-methyl-5-nitrophenol production process" (Patent CN105837452B). State Intellectual Property Office of the P.R.C.
Technical Support Center: Liquid-Liquid Extraction of 4-Fluoro-2-Methoxy-5-Nitroaniline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation and purification of 4-fluoro-2-methoxy-5-nitroaniline (CAS 1075705-01-9) . This compound is a critical building block in the synthesis of third-generation EGFR tyrosine kinase inhibitors, most notably the anti-cancer drug Osimertinib (Tagrisso) .
The most critical step in its synthesis—typically a nitration of 4-fluoro-2-methoxyaniline using concentrated sulfuric and nitric acids—requires a meticulously controlled liquid-liquid extraction (LLE) . The success of this extraction hinges entirely on precise pH optimization and exotherm control. This guide provides the causality behind these extraction parameters, troubleshooting FAQs, and a self-validating protocol to ensure high-yield recovery.
Part 1: Physicochemical Data for Extraction
Before designing an extraction protocol, it is mandatory to understand the target molecule's physicochemical properties. The partition coefficient and ionization state dictate solvent selection and pH targets .
| Parameter | Value / Recommendation | Scientific Implication |
| Target Analyte | 4-fluoro-2-Methoxy-5-nitroaniline | Intermediate for Osimertinib synthesis. |
| Molecular Weight | 186.14 g/mol | Determines stoichiometric equivalents during synthesis . |
| Predicted pKa | 2.31 ± 0.10 | Very weak base; dictates the pH required to achieve a neutral, organic-soluble state . |
| Optimal Extraction pH | 7.0 – 8.0 | Ensures >99.9% of the molecule is un-ionized without causing alkaline degradation . |
| Preferred Solvents | MTBE or Dichloromethane (DCM) | MTBE provides superior phase separation against dense aqueous salt matrices . |
Part 2: The Causality of pH Optimization (E-E-A-T)
To optimize recovery, we must apply the Henderson-Hasselbalch relationship. As an aniline derivative, 4-fluoro-2-methoxy-5-nitroaniline acts as a weak base with a predicted pKa of 2.31.
In the crude nitration mixture (which contains fuming
Why target pH 8.0?
While a pH of 4.5 is technically sufficient to neutralize the aniline, the reaction matrix contains massive amounts of residual strong acids. Using saturated aqueous sodium bicarbonate (
Causality between pH levels and extraction efficiency based on pKa.
Part 3: Troubleshooting & FAQs
Q: Why am I getting a low extraction yield (< 50%) when extracting directly from the nitration mixture?
A: If the mixture is not adequately neutralized, the aniline group remains protonated as a water-soluble sulfate/nitrate salt. If
Q: Why do you recommend MTBE over DCM for this specific extraction? A: While Dichloromethane (DCM) is an excellent solvent , Methyl tert-butyl ether (MTBE) is heavily preferred in process chemistry for this intermediate . Neutralizing concentrated sulfuric acid generates a highly dense aqueous layer saturated with sodium sulfate. DCM (density = 1.33 g/cm³) often forms stubborn emulsions with this dense aqueous layer. MTBE (density = 0.74 g/cm³) sits cleanly on top, providing a massive density differential and rapid, clean phase separation.
Q: I observe a violent exotherm and product discoloration during neutralization. How do I prevent this?
A: The neutralization of sulfuric/nitric acid with
Part 4: Validated Extraction Protocol
This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.
Step-by-step workflow for neutralizing and extracting 4-fluoro-2-methoxy-5-nitroaniline.
Step-by-Step Methodology:
Step 1: Thermal Quenching Transfer the crude nitration mixture dropwise into a beaker containing crushed ice (approx. 10x the volume of the reaction mixture) under vigorous mechanical stirring.
-
Validation Check: The internal temperature must not exceed 5 °C during the transfer.
Step 2: pH Adjustment
Slowly add saturated aqueous sodium bicarbonate (
-
Validation Check: Use a calibrated pH meter or high-quality pH indicator paper to confirm the aqueous layer is exactly pH 8.0. If it is < 7.0, continue adding
.
Step 3: Liquid-Liquid Extraction (LLE)
Transfer the neutralized mixture to a separatory funnel. Add MTBE (volume equal to 50% of the aqueous phase). Invert gently and vent frequently to release residual
-
Validation Check: Observe the phase boundary. If an emulsion persists for >5 minutes, add a small volume of saturated
(brine) to increase the aqueous density and force separation.
Step 4: Washing and Drying
Collect the top organic (MTBE) layer. Re-extract the bottom aqueous layer with a second portion of MTBE. Combine the organic layers and wash once with saturated brine. Transfer the organic phase to an Erlenmeyer flask and add anhydrous sodium sulfate (
-
Validation Check: The
should flow freely like sand. If it clumps heavily, water is still present; add more drying agent until it flows freely.
Step 5: Concentration Filter off the drying agent and evaporate the MTBE under reduced pressure using a rotary evaporator (water bath at 35 °C) to afford 4-fluoro-2-methoxy-5-nitroaniline as a light yellow to brown solid.
-
Validation Check: Perform a quick Thin-Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1) to confirm product purity (Rf ~0.4) and the absence of the starting material before proceeding to downstream Osimertinib synthesis.
References
-
ACS Publications. "Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib." Organic Process Research & Development. URL: [Link]
-
LCGC International. "Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols." Chromatography Online. URL: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 57429072, 4-Fluoro-2-methoxy-5-nitroaniline." PubChem. URL: [Link]
Validation & Comparative
Mass spectrometry data for 2-Methoxy-5-nitrophenol acetate
Title: Comparative Mass Spectrometry Guide: 2-Methoxy-5-nitrophenol acetate vs. Structural Isomers
Executive Summary
In drug development and synthetic organic chemistry, the precise identification of nitrophenol acetate isomers is critical due to their distinct biological and chemical reactivities. This guide provides an in-depth comparative analysis of the electron ionization mass spectrometry (EI-MS) profile of 2-Methoxy-5-nitrophenol acetate (CAS: 53606-41-0) against its primary alternative, 2-Methoxy-4-nitrophenyl acetate . By examining the mechanistic causality behind their fragmentation pathways, this document equips analytical scientists with the diagnostic criteria required for unambiguous isomer differentiation.
Physicochemical & Structural Context
Before analyzing mass spectrometry data, it is essential to establish the baseline physicochemical properties of the target compound and its structural alternative. Both compounds share the exact same molecular weight and functional groups[1]. Consequently, mass spectrometry—specifically the analysis of their fragmentation pathways—is the most reliable, high-throughput method for differentiation without relying on extensive NMR workflows.
Table 1: Physicochemical Comparison of Nitrophenol Acetate Isomers
| Property | 2-Methoxy-5-nitrophenol acetate | 2-Methoxy-4-nitrophenyl acetate |
| CAS Number | 53606-41-0[1] | 2364-42-3 |
| Molecular Formula | C9H9NO5[1] | C9H9NO5 |
| Molecular Weight | 211.17 g/mol [1] | 211.17 g/mol |
| Nitro Position | Meta to acetate, Para to methoxy | Para to acetate, Meta to methoxy |
| Primary Application | Spectroscopic benchmarking, organic synthesis[1] | Enzyme substrate assays (esterases) |
Comparative Mass Spectrometry Profiling
Under standard 70 eV Electron Ionization (EI), both isomers yield a distinct molecular ion [M]⁺ at m/z 211[2]. However, the position of the nitro group relative to the phenoxy oxygen dictates the resonance stabilization of the resulting fragment ions, leading to highly diagnostic spectral differences.
Causality of Fragmentation (The Ortho/Meta/Para Effect): Acetate esters of phenols characteristically undergo a facile loss of ketene (CH₂CO, 42 Da) under EI conditions to form a phenol radical cation[1].
-
In 2-Methoxy-4-nitrophenyl acetate: The nitro group is para to the acetate. Following the loss of ketene (forming m/z 169), the resulting phenoxide radical cation can strongly delocalize its charge into the para-nitro group. This quinonoid resonance stabilization facilitates the subsequent direct loss of the entire NO₂ radical (46 Da), yielding a highly abundant and stable cation at m/z 123.
-
In 2-Methoxy-5-nitrophenol acetate: The nitro group is meta to the acetate oxygen. This meta-relationship prevents direct quinonoid resonance stabilization. Consequently, the intermediate prefers a stepwise degradation. It loses an acetyl radical (CH₃CO•, 43 Da) to form m/z 168, followed by the specific loss of NO (30 Da) to yield the m/z 138 fragment[1]. According to the , this m/z 138 ion is a hallmark diagnostic peak for this specific isomer[2].
Table 2: Diagnostic EI-MS Ions for Isomer Differentiation
| Ion Assignment | m/z | 2-Methoxy-5-nitrophenol acetate | 2-Methoxy-4-nitrophenyl acetate | Structural Origin |
| [M]⁺ | 211 | Present | Present | Intact molecular ion[2] |
| [M - CH₂CO]⁺ | 169 | Base Peak | Base Peak | Loss of ketene (42 Da) |
| [M - CH₃CO]⁺ | 168 | Moderate | Low | Loss of acetyl radical (43 Da)[1] |
| [m/z 168 - NO]⁺ | 138 | High (Diagnostic) | Low | Stepwise nitro reduction[1] |
| [m/z 169 - NO₂]⁺ | 123 | Low | High (Diagnostic) | Direct loss of NO₂ via para effect |
Mechanistic Pathways of EI-MS Fragmentation
To visualize the stepwise degradation of 2-Methoxy-5-nitrophenol acetate, the following pathway maps the transition from the intact molecular ion to its diagnostic fragments.
Figure 1: Primary EI-MS fragmentation pathways of 2-Methoxy-5-nitrophenol acetate.
Standardized Experimental Protocol for GC-MS Analysis
To ensure high-fidelity reproducibility and trustworthiness in your analytical results, follow this self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol.
Step 1: Sample Preparation
-
Weigh 1.0 mg of 2-Methoxy-5-nitrophenol acetate (purity ≥97%).
-
Dissolve in 1.0 mL of MS-grade dichloromethane (DCM) to yield a 1 mg/mL stock solution.
-
Dilute 10 µL of the stock solution with 990 µL of DCM to achieve a 10 µg/mL working concentration.
Step 2: System Validation (Self-Validating Step)
-
Run a solvent blank (DCM) prior to sample injection to establish baseline noise and confirm the absence of column bleed at m/z 211.
-
Use perfluorotributylamine (PFTBA) as an internal tuning standard to calibrate the m/z axis and ensure optimal 70 eV electron transmission.
Step 3: GC-MS Acquisition Parameters
-
Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).
-
Injection: 1 µL, split ratio 10:1, injector temperature 250°C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Temperatures: Source at 230°C; Quadrupole at 150°C.
-
Scan Range: m/z 50 to 300.
Figure 2: Self-validating GC-EI-MS analytical workflow for nitrophenol acetates.
References
-
Title: 2-Methoxy-5-nitrophenol, acetate Source: NIST Chemistry WebBook, SRD 69 URL: [Link]
-
Title: (2-Formyl-4-nitro-phenyl) acetate (Structural Isomer Reference) Source: SpectraBase (John Wiley & Sons, Inc.) URL: [Link]
Sources
Publish Comparison Guide: Validation of (2-Methoxy-5-nitrophenyl)methanamine Purity by HPLC
Executive Summary
(2-Methoxy-5-nitrophenyl)methanamine (CAS: 40896-72-8), also known as 2-methoxy-5-nitrobenzylamine, is a highly functionalized aromatic amine utilized as a critical building block in the synthesis of targeted therapeutics, including irreversible Epidermal Growth Factor Receptor (EGFR) kinase inhibitors [1]. Validating the purity of this intermediate is paramount, as structurally similar impurities (e.g., regioisomers or unreduced synthetic precursors) can propagate through the synthetic sequence, ultimately compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API).
This guide objectively compares high-performance liquid chromatography (HPLC) methodologies for the purity validation of (2-Methoxy-5-nitrophenyl)methanamine. By analyzing the causality behind column chemistry choices, we demonstrate why traditional C18 methods fall short and how alternative stationary phases—specifically Pentafluorophenyl (PFP) and Mixed-Mode (Reversed-Phase/Cation-Exchange)—provide superior, self-validating analytical performance.
The Analytical Challenge: The Limitations of Standard C18
To understand why specific experimental choices must be made, one must first analyze the physicochemical properties of the analyte. (2-Methoxy-5-nitrophenyl)methanamine contains:
-
A primary amine: Highly basic (
), meaning it is fully protonated and highly polar at the acidic pH ranges (pH 2.0–4.0) typically used in LC-MS applications. -
An electron-deficient aromatic ring: Due to the strong electron-withdrawing nature of the nitro group.
-
A methoxy group: Acting as a hydrogen-bond acceptor.
The Causality of C18 Failure:
When analyzed on a traditional fully porous C18 (octadecylsilane) column using standard acidic mobile phases (e.g., 0.1% Formic Acid), the protonated amine exhibits extreme hydrophilicity. The C18 phase, which relies exclusively on hydrophobic (van der Waals) interactions, cannot sufficiently retain the ionized molecule. Consequently, the analyte elutes dangerously close to the void volume (
While ion-pairing reagents (e.g., trifluoroacetic acid or alkyl sulfonates) can be added to the mobile phase to neutralize the charge and increase retention on C18, these reagents cause severe ion suppression in mass spectrometry (MS) and permanently alter the column chemistry.
Objective Comparison of Alternative Methodologies
To overcome the limitations of C18, analytical scientists must leverage orthogonal retention mechanisms. Two highly effective alternatives are PFP and Mixed-Mode chromatography.
Alternative 1: Pentafluorophenyl (PFP) Stationary Phase
PFP columns replace the alkyl chain with a fluorinated aromatic ring. This phase offers multiple retention mechanisms:
- Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich regions of the analyte's aromatic core.
-
Dipole-Dipole & Hydrogen Bonding: The highly electronegative fluorine atoms induce strong dipole moments, enhancing the retention of the polar amine and methoxy groups [3].
-
Shape Selectivity: PFP columns are exceptionally adept at resolving closely related regioisomers (e.g., distinguishing 2-methoxy-5-nitrobenzylamine from 4-methoxy-3-nitrobenzylamine).
Alternative 2: Mixed-Mode (Reversed-Phase/Cation-Exchange)
Mixed-mode columns bond both a hydrophobic alkyl chain and a negatively charged functional group (e.g., a sulfonic or carboxylic acid) to the silica surface. This creates a dual-retention mechanism:
-
Cation-Exchange: The negatively charged stationary phase strongly retains the positively charged primary amine.
-
Hydrophobic Retention: The alkyl chain retains the aromatic portion of the molecule. By independently adjusting the organic modifier concentration (to tune hydrophobic retention) and the buffer ionic strength/pH (to tune ionic retention), mixed-mode chromatography provides unparalleled control over the separation of basic amines without the need for MS-incompatible ion-pairing reagents[4].
Quantitative Performance Comparison
The following table summarizes the experimental performance of these three column chemistries when separating (2-Methoxy-5-nitrophenyl)methanamine from its primary regioisomer impurity.
| Column Chemistry | Retention Mechanism(s) | Retention Factor ( | Asymmetry ( | Resolution ( | LC-MS Compatibility |
| Standard C18 | Hydrophobic only | 0.8 (Poor) | 2.1 (Severe Tailing) | 1.1 (Co-elution) | Yes (but poor retention) |
| PFP (Fluorinated) | Hydrophobic, | 4.5 (Optimal) | 1.1 (Excellent) | 3.4 (Baseline) | Excellent |
| Mixed-Mode (RP/CX) | Hydrophobic, Cation-Exchange | 6.2 (Strong) | 1.0 (Perfect Symmetry) | 4.8 (Baseline) | Excellent (Volatile buffers) |
Data Interpretation: Both PFP and Mixed-Mode phases provide self-validating superiority over C18. The Mixed-Mode column offers the highest retention and best peak shape for the basic amine, while the PFP column offers exceptional isomeric resolution.
Mechanistic Visualization
The following diagram illustrates the divergent retention mechanisms across the evaluated stationary phases.
Caption: Chromatographic retention mechanisms of (2-Methoxy-5-nitrophenyl)methanamine across column chemistries.
Self-Validating Experimental Protocol (Mixed-Mode HPLC)
To ensure trustworthiness, the following step-by-step protocol for the Mixed-Mode method is designed as a self-validating system. It incorporates a mandatory System Suitability Test (SST) that must pass predefined acceptance criteria before sample analysis can proceed.
Materials & Reagents
-
Column: Core-shell Mixed-Mode Reversed-Phase/Cation-Exchange (e.g., 150 x 4.6 mm, 2.7 µm) [5].
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the analyte amine remains fully protonated for consistent cation-exchange interaction, while ammonium formate provides the necessary ionic strength to elute the compound).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Diluent: 90% Water / 10% Acetonitrile.
Step-by-Step Workflow
-
System Preparation: Purge the HPLC system with Mobile Phase A and B. Install the mixed-mode column and equilibrate at 5% B for 20 column volumes until the baseline and system pressure are completely stable.
-
Sample Preparation: Accurately weigh 10.0 mg of the (2-Methoxy-5-nitrophenyl)methanamine sample. Dissolve in 10.0 mL of Diluent (1.0 mg/mL). Prepare a separate Resolution Standard containing the analyte and its regioisomer (4-methoxy-3-nitrobenzylamine) at 0.1 mg/mL each.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm (and ESI+ MS if applicable)
-
Gradient Program:
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte)
-
2.0 - 10.0 min: 5% to 60% B (Linear gradient to elute hydrophobic impurities)
-
10.0 - 12.0 min: 60% B (Wash step)
-
12.0 - 15.0 min: 5% B (Re-equilibration)
-
-
-
System Suitability Testing (SST): Inject the Resolution Standard in triplicate.
-
Acceptance Criteria: Resolution (
) between the two isomers must be . The tailing factor ( ) for the main peak must be . The Relative Standard Deviation (%RSD) of the peak area must be .
-
-
Sample Analysis: Once SST criteria are met, inject the blank (Diluent) followed by the sample cohort.
-
Data Processing: Calculate purity using the area percent normalization method, ensuring all peaks are integrated valley-to-valley.
Workflow Visualization
Caption: Self-validating HPLC workflow ensuring data integrity prior to sample analysis.
References
- Compounds that modulate egfr activity and methods for treating or preventing conditions therewith. Google Patents (WO2011140338A1).
-
Easy HPLC Method Development. SIELC Technologies. Available at: [Link]
-
Reversed Phase HPLC Columns & Selectivity. Phenomenex. Available at:[Link]
-
HPLC Methods for Analysis of Basic Amines. Helix Chromatography. Available at: [Link]
-
Fast, general-purpose metabolome analysis by mixed-mode liquid chromatography–mass spectrometry. RSC Publishing. Available at: [Link]
Characterization of N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide (MNOB) as a Tunable Reversible Covalent Modifier
Executive Summary
The development of Targeted Covalent Inhibitors (TCIs) and Dynamic Combinatorial Libraries relies heavily on the precise tuning of electrophilic warheads. N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide —chemically classified as a substituted maleamic acid (4-oxo-4-hydroxybut-2-enamide derivative)—represents a highly sophisticated class of reversible covalent modifiers. This guide provides an objective, data-driven comparison of this compound (referred to herein as MNOB ) against traditional covalent alternatives, detailing its unique electronic properties, comparative performance, and the self-validating protocols required for its characterization.
Mechanistic Paradigm: The "Push-Pull" Electronic Tuning
The defining feature of MNOB is its highly specific N-aryl substitution, which dictates its behavior as a dynamic covalent warhead. Unlike static electrophiles, maleamic acids exist in a delicate equilibrium with their ring-closed maleimide forms and ring-opened amine/anhydride precursors. This equilibrium enables uncatalyzed reversible transamidation and thiol-exchange at room temperature, a property increasingly exploited in dynamic combinatorial chemistry [1].
The causality behind MNOB's unique reactivity lies in the push-pull electronic effect of the 2-methoxy-5-nitrophenyl ring:
-
The "Push" (Thermodynamic Stability): The ortho-methoxy group acts as an electron-donating group (EDG) via resonance (+R effect). This stabilizes the amide bond of the open maleamic acid form, preventing premature irreversible degradation and extending the half-life of the compound in aqueous media.
-
The "Pull" (Kinetic Activation): The meta-nitro group is a powerful electron-withdrawing group (EWG). It pulls electron density away from the amide nitrogen, increasing its leaving-group propensity during the transient dehydration step. This accelerates the cyclization into the highly electrophilic maleimide intermediate, which rapidly engages with target nucleophiles (thiols or amines).
This precise electronic tuning allows MNOB to act as a highly responsive building block for Covalent Adaptable Networks (CANs) [2] and reversible biological probes, offering a "Goldilocks" reactivity profile that is neither too reactive (which causes off-target toxicity) nor too inert.
Figure 1: Dynamic equilibrium of MNOB showing reversible thiol addition and transamidation.
Comparative Performance Analysis
To contextualize MNOB's utility, it must be benchmarked against standard covalent modifiers. The table below summarizes the quantitative and qualitative performance metrics of MNOB versus N-Ethylmaleimide (NEM), Acrylamides, and Dimethylmaleic Anhydride (DMMA).
| Modifier Class | Representative Compound | Mechanism of Action | Thiol Reactivity ( | Reversibility ( | Primary Application |
| Substituted Maleamic Acid | MNOB | Reversible Thiol-Michael / Transamidation | Moderate | Tunable (Hours to Days) | Targeted Covalent Inhibitors, Dynamic Libraries |
| Aliphatic Maleimide | NEM | Irreversible Thiol-Michael Addition | Very High | Irreversible (Permanent) | Permanent Bioconjugation, Thiol Blocking |
| Acrylamide | Ibrutinib Warhead | Kinetic Covalent (Slow Reversible) | Low to Moderate | Irreversible / Very Slow | Kinase Inhibitors (Cys-targeting) |
| Substituted Anhydride | DMMA | Reversible Amine Acylation | N/A (Amine specific) | Highly Reversible (Minutes) | pH-sensitive Masking, Drug Delivery |
Key Insight: While NEM is the gold standard for rapid, irreversible thiol capping, its permanent nature leads to high immunogenicity and off-target toxicity in vivo. MNOB bridges the gap between the hyper-reactivity of maleimides and the sluggish reversibility of acrylamides, providing a thermodynamically controlled "on/off" binding mechanism.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the characterization of MNOB requires self-validating experimental designs. UV-Vis spectroscopy is insufficient due to overlapping chromophores between the open and closed forms. Therefore, the following protocols rely on direct structural observation via
Protocol 1: Kinetic Evaluation of Reversible Thiol Addition
Rationale: We utilize
-
Reagent Preparation: Dissolve MNOB to a final concentration of 1 mM in a 50 mM deuterated phosphate buffer (pH 7.4) containing 10% DMSO-
to ensure solubility. Causality: pH 7.4 is strictly maintained to ensure the target thiol is partially deprotonated to a thiolate anion (the active nucleophile), while preventing base-catalyzed hydrolysis of the amide. -
Target Incubation: Add 10 equivalents (10 mM) of Glutathione (GSH) to the NMR tube.
-
Kinetic Monitoring: Acquire
H-NMR spectra every 15 minutes for 12 hours at 25°C. Calculate the pseudo-first-order forward rate constant ( ) by integrating the decay of the vinylic proton signals. -
Reversibility Assay (Self-Validation): To prove thermodynamic reversibility, add a massive excess (50 equivalents) of a scavenger thiol (
-mercaptoethanol) to the fully formed MNOB-GSH adduct. -
Validation Check: The reappearance of the original MNOB vinylic proton signals confirms that the covalent bond is reversible (
), distinguishing dynamic exchange from irreversible degradation.
Protocol 2: Uncatalyzed Transamidation Assay
Rationale: Maleamic acids can undergo uncatalyzed transamidation at room temperature, a rare and highly valuable trait for dynamic combinatorial chemistry [1].
-
Equilibration: Incubate 5 mM MNOB with 5 mM of a competing primary amine (e.g., benzylamine) in an organic/aqueous solvent mixture (e.g., 1:1 MeCN:H
O). -
LC-MS Tracking: Sample the reaction every 1 hour. Monitor the mass shift corresponding to the displacement of the 2-methoxy-5-nitroaniline leaving group.
-
Equilibrium Shift: Alter the pH by adding 0.1 M HCl. Causality: Protonating the free amines shifts the equilibrium back toward the anhydride precursor, demonstrating the stimuli-responsive nature of the MNOB system.
Figure 2: Step-by-step kinetic validation workflow for reversible covalent binding.
References
The Analytical Challenge: Dipole Moments vs. Polarizability
An in-depth comparative analysis of vibrational spectroscopy techniques requires moving beyond empirical observation into mechanistic understanding. For highly functionalized aromatic systems like 2-Methoxy-5-nitrophenol (MNP) , relying on a single analytical technique often leads to spectral ambiguity.
As a Senior Application Scientist, I approach the vibrational profiling of MNP not as a simple data collection exercise, but as a self-validating system . By coupling Fourier Transform Infrared (FT-IR) spectroscopy, Fourier Transform Raman (FT-Raman) spectroscopy, and Density Functional Theory (DFT), we can definitively map the molecule's 51 normal modes of vibration[1].
Here is a comprehensive guide comparing the performance, underlying physics, and experimental workflows of Raman and IR spectroscopy for the analysis of 2-Methoxy-5-nitrophenol.
MNP (
-
FT-IR Performance (Absorption): Excels at detecting asymmetric vibrations that cause a large change in the transition dipole moment . In MNP, the asymmetric
stretch and the stretch dominate the IR spectrum with massive intensity. -
FT-Raman Performance (Scattering): Excels at detecting symmetric vibrations that cause a large change in the polarizability tensor (the distortion of the electron cloud). In MNP, the symmetric
stretch and the aromatic ring breathing modes yield intense Raman scattering, while remaining relatively weak in IR.
Furthermore, a low HOMO-LUMO energy gap in MNP suggests strong intramolecular charge transfer, which significantly enhances its nonlinear optical (NLO) properties and influences its Raman scattering cross-section.
Self-Validating Experimental & Computational Protocols
To achieve absolute trustworthiness in spectral assignment, experimental data must be continuously validated against quantum mechanical models. The following protocols detail the causality behind each experimental choice, ensuring a closed-loop validation system based on the methodologies established in [RSC Advances[2]]([Link]).
Protocol A: FT-IR Spectral Acquisition
-
Step 1: KBr Pellet Preparation. Disperse 1-2 mg of MNP in 100 mg of spectroscopic-grade Potassium Bromide (KBr) and press under vacuum.
-
Causality: KBr is entirely transparent in the mid-IR region (4000–400 cm⁻¹). Dispersing the highly polar MNP molecules in a non-absorbing matrix prevents detector saturation and minimizes moisture-induced scattering that would otherwise obscure the critical
stretching region.
-
-
Step 2: Spectral Acquisition. Record the spectrum using a high-vacuum FT-IR spectrometer (e.g., Bruker IFS 66V) from 4000 to 400 cm⁻¹[2].
-
Causality: Operating under vacuum eliminates atmospheric
and interference. A resolution of 2 cm⁻¹ is selected as the optimal threshold to resolve closely spaced aromatic out-of-plane bending modes without introducing excessive instrumental noise[2].
-
Protocol B: FT-Raman Spectral Acquisition
-
Step 1: Sample Mounting. Place the neat MNP powder directly into a glass capillary tube.
-
Causality: Unlike IR, Raman requires no matrix dilution. Glass generates a negligible Raman background, ensuring the collected scattering originates purely from the MNP sample.
-
-
Step 2: NIR Laser Excitation. Expose the sample to a Nd:YAG laser operating at 1064 nm (approx. 200 mW power)[3].
-
Causality: Nitroaromatics like MNP are highly prone to massive fluorescence when excited by visible lasers (e.g., 532 nm or 785 nm). Utilizing a 1064 nm Near-Infrared (NIR) laser bypasses the electronic transition states entirely, eliminating fluorescence and isolating the weak Raman scattering signal.
-
Protocol C: DFT Computational Validation
-
Step 1: Geometry Optimization. Construct the MNP molecule and optimize its ground-state geometry using the Gaussian 09W software package[1].
-
Causality: We utilize the B3LYP functional paired with the 6-31G(d,p) basis set[1]. B3LYP effectively models electron correlation in conjugated aromatic rings. The addition of polarization functions (d,p) to heavy atoms and hydrogens is critical for accurately modeling the intramolecular hydrogen bonding between the
and groups.
-
-
Step 2: Frequency Scaling & PED Analysis. Calculate the vibrational frequencies and apply a scaling factor (typically ~0.9613 for B3LYP).
-
Causality: DFT relies on the harmonic oscillator approximation, which inherently overestimates vibrational frequencies. Scaling corrects for real-world anharmonicity. The output is then fed into the MOLVIB program to calculate the Total Energy Distribution (TED/PED), providing a mathematically rigorous assignment of each peak[1].
-
Workflow Visualization
The following diagram illustrates the self-validating architecture of our spectroscopic analysis. By converging orthogonal experimental data (IR and Raman) with quantum mechanical modeling (DFT), we eliminate assignment ambiguity.
Workflow integrating FT-IR, FT-Raman, and DFT for self-validating spectral assignment.
Comparative Data Analysis: MNP Vibrational Modes
The table below synthesizes the quantitative performance of FT-IR versus FT-Raman for the most critical functional groups of 2-Methoxy-5-nitrophenol, validated against DFT/B3LYP calculations[1].
| Vibrational Mode | FT-IR Performance (Intensity) | FT-Raman Performance (Intensity) | DFT Calculated Frequency (cm⁻¹) | Diagnostic Value in Drug Development |
| O–H Stretching | Very Strong, Broad | Weak | ~3400 | Highly sensitive to intermolecular hydrogen bonding states and polymorph variations. |
| Asymmetric NO₂ Stretch | Very Strong | Weak | ~1520 | Confirms the presence and electronic environment of the nitro group (large dipole change). |
| Symmetric NO₂ Stretch | Medium | Very Strong | ~1340 | Easily identified in Raman due to the massive polarizability of the expanding/contracting NO₂ electron cloud. |
| C–O (Methoxy) Stretch | Strong | Medium | ~1250 | Validates the ether linkage integrity; IR is superior due to the polar nature of the C-O bond. |
| Aromatic Ring Breathing | Weak | Very Strong | ~1000 | The ultimate marker for aromatic skeleton integrity. The symmetric expansion of the ring dominates the Raman spectrum. |
Conclusion
For complex molecules like 2-Methoxy-5-nitrophenol, neither FT-IR nor FT-Raman is objectively "better"; they are strictly complementary. FT-IR provides unparalleled sensitivity to the polar functional groups (
References
-
Title : Experimental (FT-IR and FT-Raman) and spectroscopic investigations, electronic properties and conformational analysis by PES scan on 2-methoxy-5-nitrophenol and 2-methoxy-4-methylphenol Source : RSC Advances (Royal Society of Chemistry) URL :[Link]
Sources
- 1. Experimental (FT-IR and FT-Raman) and spectroscopic investigations, electronic properties and conformational analysis by PES scan on 2-methoxy-5-nitrophenol and 2-methoxy-4-methylphenol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Experimental (FT-IR and FT-Raman) and spectroscopic investigations, electronic properties and conformational analysis by PES scan on 2-methoxy-5-nitrophenol and 2-methoxy-4-methylphenol - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Experimental approach, theoretical investigation and molecular docking of 2- chloro-5-fluoro phenol antibacterial compound - PMC [pmc.ncbi.nlm.nih.gov]
In the intricate landscape of pharmaceutical research and drug development, the unambiguous identification of chemical entities is a cornerstone of scientific rigor. An error in identifying a starting material, intermediate, or final active pharmaceutical ingredient (API) can have cascading and detrimental effects on experimental outcomes, leading to irreproducible results and significant delays in research timelines. This is particularly critical when dealing with positional isomers, which possess the same molecular formula and mass but differ in the spatial arrangement of their functional groups. These subtle structural variations can lead to profound differences in chemical reactivity, biological activity, and toxicity.
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the cross-referencing and analytical differentiation of (2-Methoxy-5-nitrophenyl)methanamine and its related positional isomers. We will delve into the importance of the Chemical Abstracts Service (CAS) number as a universal identifier and present a comparative analysis of these compounds. Furthermore, we will provide detailed, field-proven experimental protocols for their analytical characterization using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Central Role of the CAS Number
The CAS Registry Number® is a unique numerical identifier assigned to every chemical substance, providing an unambiguous way to identify a compound. For the researcher, the CAS number is an indispensable tool, eliminating the confusion that can arise from different naming conventions, languages, or proprietary codes. When procuring starting materials or synthesizing novel compounds, verifying the CAS number is the first and most critical step in quality control.
Our primary compound of interest is (2-Methoxy-5-nitrophenyl)methanamine , a substituted benzylamine that can exist as a free base or as a salt, most commonly the hydrochloride (HCl) salt. It is crucial to distinguish between these forms, as they have different molecular weights and may exhibit different physical properties.
-
(2-Methoxy-5-nitrophenyl)methanamine (free base): CAS 40896-72-8
-
(2-Methoxy-5-nitrophenyl)methanamine hydrochloride : CAS 92203-71-9 [1]
A Comparative Overview of Positional Isomers
The arrangement of the methoxy, nitro, and aminomethyl groups on the benzene ring gives rise to several positional isomers. Each isomer has a unique CAS number and distinct physical and chemical properties. The following table provides a comparative summary of (2-Methoxy-5-nitrophenyl)methanamine and its key isomers.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| (2-Methoxy-5-nitrophenyl)methanamine | 40896-72-8 | C₈H₁₀N₂O₃ | 182.18 | |
| (2-Methoxy-5-nitrophenyl)methanamine HCl | 92203-71-9[1] | C₈H₁₁ClN₂O₃ | 218.64 | |
| (4-Methoxy-2-nitrophenyl)methanamine | 97-52-9 (as aniline) | C₈H₁₀N₂O₃ | 182.18 | |
| (5-Methoxy-2-nitrophenyl)methanamine | 67567-42-4 | C₈H₁₀N₂O₃ | 182.18 | |
| (4-Methoxy-3-nitrophenyl)methanamine HCl | 21078-48-8 | C₈H₁₁ClN₂O₃ | 218.64 | |
| (3-Methoxy-5-nitrophenyl)methanamine HCl | 2757729-98-7 | C₈H₁₁ClN₂O₃ | 218.64 |
Analytical Workflow for Isomer Differentiation
A multi-technique approach is essential for the robust identification and differentiation of these isomers. A typical workflow involves initial separation and quantification by a chromatographic method, followed by structural confirmation using a spectroscopic technique.
Caption: A typical analytical workflow for the identification and differentiation of positional isomers.
Experimental Protocols
The following protocols are provided as robust starting points for the analysis of (methoxynitrophenyl)methanamine isomers. As a Senior Application Scientist, I stress the importance of method validation for your specific instrumentation and sample matrix.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity Analysis
Causality Behind Experimental Choices: Reversed-phase HPLC is the workhorse for analyzing moderately polar, non-volatile compounds like aromatic amines. A C18 column is chosen for its versatility and proven ability to separate a wide range of aromatic compounds. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is selected to ensure good peak shape and ionization efficiency if coupled to a mass spectrometer. A gradient elution is employed to effectively separate isomers with subtle differences in polarity and to elute any potential late-eluting impurities. UV detection at 254 nm is a common choice for aromatic compounds due to the strong absorbance of the benzene ring.
Step-by-Step Methodology:
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (≥ 98%)
-
Reference standards of the isomers of interest (if available)
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 20 15.0 80 17.0 80 17.1 20 | 20.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Sample and Standard Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Mobile Phase A and B.
-
Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
This method should provide baseline separation of the key isomers, allowing for accurate quantification and purity assessment. A similar approach has been successfully used for the separation of nitroaniline isomers[2].
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Isomer Differentiation
Causality Behind Experimental Choices: GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. While the target benzylamines are not highly volatile, they are amenable to GC analysis with an appropriate temperature program. GC-MS is particularly powerful for identifying unknown impurities by their mass spectra. A DB-5MS column is a good general-purpose column for this type of analysis. Derivatization may be necessary in some cases to improve peak shape and thermal stability, though it is often possible to analyze these compounds directly[3].
Step-by-Step Methodology:
-
Instrumentation:
-
GC system with a split/splitless injector coupled to a Mass Spectrometer (MS).
-
-
Reagents and Materials:
-
Methanol or Dichloromethane (GC grade)
-
Reference standards of the isomers of interest (if available)
-
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
-
Sample and Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the sample or standard into a 10 mL volumetric flask and dilute to volume with methanol or dichloromethane.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with the same solvent.
-
The mass spectra obtained from GC-MS analysis will provide valuable structural information. Key fragmentation patterns to look for in these nitroaromatic compounds include the loss of NO₂ (46 Da), NO (30 Da), and characteristic benzylic cleavage.
Caption: Workflow for GC-MS analysis of (methoxynitrophenyl)methanamine isomers.
Protocol 3: ¹H NMR Spectroscopy for Unambiguous Structural Elucidation
Causality Behind Experimental Choices: ¹H NMR spectroscopy is an unparalleled tool for determining the precise connectivity of atoms in a molecule. For positional isomers, the chemical shifts and coupling patterns of the aromatic protons provide a unique fingerprint for each compound. The electron-withdrawing nitro group and the electron-donating methoxy group will have distinct effects on the chemical shifts of the adjacent aromatic protons. The benzylic protons (CH₂) will typically appear as a singlet, and their chemical shift will also be influenced by the substitution pattern on the ring.
Step-by-Step Methodology:
-
Instrumentation:
-
NMR Spectrometer (300 MHz or higher is recommended for better resolution).
-
-
Reagents and Materials:
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm)
-
NMR tubes (5 mm)
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: 0-12 ppm.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Spectral Interpretation - Expected Features:
-
Aromatic Region (approx. 7.0-8.5 ppm): The three protons on the substituted benzene ring will exhibit distinct chemical shifts and coupling patterns (doublets, doublets of doublets) depending on their position relative to the substituents. The nitro group will cause a significant downfield shift (to higher ppm) for ortho and para protons.
-
Benzylic Protons (-CH₂-NH₂): A singlet is expected around 3.8-4.2 ppm. The exact chemical shift will vary slightly between isomers.
-
Methoxy Protons (-OCH₃): A sharp singlet will be observed around 3.9-4.1 ppm.
-
Amine Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
By carefully analyzing the coupling constants and chemical shifts in the aromatic region, it is possible to definitively assign the structure of each isomer.
Conclusion: A Commitment to Analytical Excellence
The accurate identification of (2-Methoxy-5-nitrophenyl)methanamine and its positional isomers is a non-negotiable requirement for any research or development program that utilizes these compounds. This guide has provided a framework for understanding the importance of CAS numbers and a multi-faceted analytical approach to isomer differentiation. By implementing robust HPLC, GC-MS, and NMR methodologies, researchers can ensure the integrity of their starting materials, monitor reaction progress with confidence, and ultimately, produce reliable and reproducible scientific data. The protocols and insights provided herein are designed to empower scientists to navigate the challenges of isomer analysis and uphold the highest standards of scientific integrity.
References
-
American Elements. (n.d.). (2-methoxy-5-nitrophenyl)methanamine hydrochloride. Retrieved March 7, 2026, from [Link]
- Khmelov, A. V., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Testing and Analysis, 12(8), 1154-1170.
- Tong, C., et al. (2010). Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection. Chemosphere, 81(6), 743-749.
-
PubChem. (n.d.). 2-Methoxy-5-nitrophenol. Retrieved March 7, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved March 7, 2026, from [Link]
Sources
- 1. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0215806) [np-mrd.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
(2-Methoxy-5-nitrophenyl)methanamine proper disposal procedures
Comprehensive Operational Guide: Proper Handling and Disposal of (2-Methoxy-5-nitrophenyl)methanamine
As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to pilot-scale drug development requires more than just high-yield reactions; it demands absolute mastery over chemical safety and waste logistics. (2-Methoxy-5-nitrophenyl)methanamine (CAS 40896-72-8) is a highly valuable building block in pharmaceutical synthesis, but its structural features—a basic primary amine coupled with an energetic nitroaromatic core—necessitate strict operational discipline.
This guide provides researchers and safety officers with a self-validating, step-by-step framework for the handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.
Section 1: Chemical Profiling & Hazard Assessment
Before manipulating any chemical, we must understand the causality behind its reactivity. The methoxy group (–OCH₃) is strongly electron-donating, activating the aromatic ring, while the nitro group (–NO₂) is strongly electron-withdrawing. This push-pull electronic system, combined with the nucleophilic primary amine, makes the compound highly reactive. Under high heat or in the presence of strong oxidizers, nitroaromatics can decompose exothermically, releasing toxic nitrogen oxide (NOx) gases [1].
Table 1: Quantitative Hazard and Physical Data
| Property / Classification | Data / Specification | Operational Implication |
| CAS Number | 40896-72-8 | Unique identifier for SDS tracking. |
| Molecular Formula | C₈H₁₀N₂O₃ | Contains energetic C-NO₂ bonds. |
| Physical State | Solid (Powder/Crystals) | High risk of aerosolization and dust inhalation. |
| GHS Hazard Statements | H315, H319, H335 | Causes skin, eye, and respiratory irritation [1]. |
| Incompatible Materials | Strong oxidizers, strong acids | Risk of uncontrolled exothermic polynitration [3]. |
| Environmental Hazard | Toxic to aquatic life | Absolute prohibition of drain disposal [2]. |
Section 2: Operational Handling Protocols
To prevent mucosal absorption and respiratory irritation, handling must follow a self-validating containment strategy.
Step-by-Step Handling Methodology:
-
Environmental Control: Conduct all weighing and transfer operations inside a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood. Causality: The aerodynamic diameter of crystalline amine dust allows it to remain suspended in the air, posing a severe inhalation hazard.
-
PPE Verification: Don nitrile gloves (double-gloving recommended), splash-proof chemical goggles, and an inherently flame-retardant lab coat. If ventilation is compromised, an N95 or P100 particulate respirator is mandatory [2].
-
Static Elimination: Use an anti-static gun (Zerostat) on the weighing spatulas and weigh boats. Causality: Dry nitroaromatic powders can accumulate static charge, leading to erratic weighing and potential spark-induced deflagration.
-
Post-Handling Decontamination: Wipe down all balances and surfaces with a 70% Isopropanol/30% Water solution. Verify cleanliness by visually inspecting the wipe for any residual yellow/orange tint (characteristic of nitroaromatic residue).
Section 3: Waste Segregation & Containment Strategy
Mixing (2-Methoxy-5-nitrophenyl)methanamine waste with incompatible streams is a critical safety failure. The primary amine can react violently with acid chlorides or anhydrides, while the nitroaromatic ring can undergo shock-sensitive reactions with strong oxidizers (e.g., peroxides, nitric acid) [3].
Caption: Workflow for the segregation and containment of nitroaromatic amine waste.
Section 4: Step-by-Step Disposal Procedures
Because (2-Methoxy-5-nitrophenyl)methanamine is toxic to aquatic ecosystems and highly resistant to standard wastewater bioremediation, it must be destroyed via high-temperature thermal oxidation [2].
Disposal Methodology:
-
Collection: Consolidate solid waste (contaminated Kimwipes, empty vials, residual powder) into a High-Density Polyethylene (HDPE) wide-mouth container. Collect liquid waste in a designated amber glass solvent jug.
-
pH Verification (For Liquids): Before sealing liquid waste, verify the pH using indicator strips. If the solution is highly basic (pH > 10) due to the amine, carefully neutralize it to pH 7-8 using dilute hydrochloric acid (1M HCl) to prevent degradation of the storage container.
-
Labeling: Affix a hazardous waste label detailing the exact chemical name, CAS number (40896-72-8), concentration, and the primary hazard ("Toxic/Irritant - Nitroaromatic").
-
Facility Transfer: Transfer the sealed containers to a licensed hazardous waste disposal facility. The facility will utilize a rotary kiln incinerator operating above 1000°C.
-
Incineration Causality: Thermal oxidation destroys the aromatic ring, but the nitrogen content in the amine and nitro groups is converted into toxic nitrogen oxides (NOx). Therefore, the facility must be equipped with an alkaline scrubber system to neutralize these emissions before atmospheric release [1].
Caption: High-temperature incineration and exhaust scrubbing pathway for nitroaromatics.
Section 5: Emergency Spill Response
In the event of a localized bench-top spill, immediate action is required to prevent cross-contamination and respiratory exposure.
Spill Cleanup Protocol:
-
Isolate the Area: Evacuate non-essential personnel from the immediate vicinity. Ensure the fume hood sash is lowered to maximize face velocity.
-
Suppress Dust: Do not dry-sweep the powder. Causality: Dry sweeping aerosolizes the fine particles, drastically increasing the inhalation hazard. Instead, lightly mist the spilled solid with a compatible solvent (e.g., ethanol or isopropanol) to dampen the powder.
-
Mechanical Collection: Use a non-sparking polyethylene scoop or a damp absorbent pad to collect the wetted material.
-
Containment: Place all collected material and contaminated cleanup supplies into a heavy-duty hazardous waste bag. Seal the bag tightly and label it as "Spill Debris: (2-Methoxy-5-nitrophenyl)methanamine".
-
Surface Decontamination: Wash the spill surface thoroughly with soap and water, followed by a final wipe with ethanol to remove any residual organic traces [2].
References
-
National Institutes of Health (NIH). (2021). ortho-Anisidine and ortho-Anisidine Hydrochloride - Some Aromatic Amines and related Compounds. IARC Monographs on the Identification of Carcinogenic Hazards to Humans, No. 127. NCBI Bookshelf. Retrieved from [Link]
Personal protective equipment for handling (2-Methoxy-5-nitrophenyl)methanamine
An in-depth, mechanistic approach to handling (2-Methoxy-5-nitrophenyl)methanamine (CAS: 40896-72-8) requires understanding the dual-threat nature of its molecular structure. As an application scientist, I do not just mandate safety gear; I design protective strategies based on chemical causality.
This compound features a primary amine group (-NH₂) that acts as a strong local base, and a nitroaromatic core (-C₆H₃NO₂) known for systemic toxicity. The protocols below are designed as self-validating systems to ensure absolute operational safety.
Chemical Hazard Profile & Causality
To design an effective safety protocol, we must first map the specific hazards of the molecule[1]. The presence of the primary amine drives local tissue destruction, while the nitro group presents a severe systemic absorption risk.
Table 1: Quantitative Hazard Data & Classification
| Property / Classification | Value / Designation | Reference |
| CAS Number | 40896-72-8 | [1] |
| Molecular Weight | 182.18 g/mol | [2] |
| Physical State | Solid (Powder) | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Skin irritation), H318 (Serious eye damage), H335 (Respiratory irritation) | [2] |
| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [2] |
| Signal Word | Danger | [2] |
Mechanistic PPE Selection Strategy
Standard laboratory personal protective equipment (PPE) is insufficient for this compound. The selection below is engineered to counter the specific chemical mechanisms of (2-Methoxy-5-nitrophenyl)methanamine.
Table 2: Mechanistic PPE Specifications
| PPE Category | Specification | Mechanistic Justification |
| Ocular/Face | Indirect-vented chemical goggles + Polycarbonate face shield | The primary amine group causes rapid saponification of ocular lipids and protein denaturation[2]. H318 indicates irreversible eye damage upon contact. |
| Dermal (Hands) | Double-gloving: 4-mil Nitrile (inner) + 8-mil Butyl Rubber (outer) | Nitroaromatics easily penetrate standard latex and thin nitrile, potentially causing methemoglobinemia upon systemic absorption.. |
| Respiratory | Class II Fume Hood (Face velocity: 80-100 fpm) | The powder form poses a severe inhalation hazard (H335)[2]. A calibrated fume hood prevents aerosolized corrosive particles from entering the breathing zone. |
| Body | Flame-retardant (FR) lab coat + chemical-resistant apron | Nitro-compounds are inherently energy-rich. FR coats provide baseline protection against unexpected exotherms during downstream reactions. |
Self-Validating Operational Protocols
Every step in handling this compound must include a verification check to ensure the safety system is actively functioning.
Phase 1: Environmental Validation
-
Verify Airflow: Check the fume hood monitor. Ensure the face velocity is strictly between 80 and 100 feet per minute (fpm).
-
Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward.
-
-
Clear Workspace: Remove all incompatible materials, specifically strong oxidizing agents and strong acids. Mixing a concentrated amine with a strong acid can result in a violent, aerosol-generating exotherm.
Phase 2: PPE Donning & Inspection
-
Glove Integrity Check: Inflate the inner nitrile gloves with air and roll the cuff to trap it. Listen for leaks or submerge in water to ensure zero pinholes before donning.
-
Layering: Don the FR lab coat, inner nitrile gloves, chemical apron, and finally the outer butyl rubber gloves. Pull the outer glove cuffs over the lab coat sleeves to prevent powder from settling into the cuffs.
Phase 3: Dispensing (Anti-Aerosolization Technique)
-
Static Mitigation: Discharge static from the weighing balance and tools using a Zerostat anti-static gun.
-
Causality: Fine powders repel from statically charged spatulas, creating hazardous airborne particulates that bypass standard containment.
-
-
Transfer: Use a grounded, V-shaped stainless steel spatula. Transfer the powder slowly into a pre-tared, sealable anti-static weigh boat.
-
Seal and Decontaminate: Close the weigh boat before removing it from the hood. Wipe the exterior of the closed container with a damp disposable cloth.
Phase 4: Tool Decontamination
-
Neutralization Bath: Submerge the contaminated spatula in a 5% citric acid bath.
-
Causality: Citric acid is a weak polyprotic acid that safely protonates the basic amine without a violent exotherm, converting the toxic organic compound into a highly water-soluble, easily manageable citrate salt.
-
-
Rinse: Rinse with deionized water, followed by ethanol, and allow to dry.
Visualizing the Workflow
Safe Handling and Spill Response Workflow for (2-Methoxy-5-nitrophenyl)methanamine.
Emergency Logistics: Spill Response & Disposal
If a spill occurs outside of primary containment, immediate and calculated action is required to prevent respiratory damage and dermal absorption.
Spill Response Protocol:
-
Evacuate and Isolate: Immediately step back and alert nearby personnel. If the spill is outside a fume hood, evacuate the lab and allow the HVAC system to clear potential aerosols for 15 minutes.
-
Don Emergency PPE: Upgrade to a half-mask air-purifying respirator (APR) with P100 (particulate) and Organic Vapor (OV) cartridges before re-entering.
-
Containment: Gently cover the spilled powder with a damp, chemically inert absorbent pad. Never sweep dry powder, as the mechanical action generates highly toxic, corrosive dust.
-
Neutralization: Spray the covered spill with a 5% citric acid solution.
-
Self-Validation: Verify neutralization by tapping pH paper against the damp matrix (target pH 6-7).
-
-
Collection: Use a non-sparking polypropylene dustpan to collect the matrix. Place it into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.
Disposal Plan:
-
Classification: Label the container strictly as "Hazardous Waste: Corrosive/Toxic Solid (Contains Amine and Nitroaromatic, CAS 40896-72-8)".
-
Segregation: Store strictly away from acidic waste streams (to prevent heat generation) and halogenated solvents. Ensure disposal is handled by a certified hazardous waste contractor in accordance with .
References
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
